(R)-1-(4-chloro-2-fluorophenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKAEMBENYOFO-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231328 | |
| Record name | (αR)-4-Chloro-2-fluoro-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-58-2 | |
| Record name | (αR)-4-Chloro-2-fluoro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856758-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-Chloro-2-fluoro-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(4-chloro-2-fluorophenyl)ethanamine molecular structure and weight
Executive Summary
(R)-1-(4-chloro-2-fluorophenyl)ethanamine is a high-value chiral building block extensively utilized in the synthesis of small-molecule kinase inhibitors.[1] Its structural motif—a chiral ethylamine handle attached to a di-halogenated phenyl ring—serves as a critical pharmacophore for orienting molecules within the ATP-binding pockets of enzymes such as ALK , c-Met , and ROS1 .[2][1]
The presence of the 2-fluoro substituent provides metabolic stability by blocking potential oxidation sites (ortho-blockade), while the 4-chloro substituent enhances lipophilicity and offers a handle for halogen bonding interactions.[2][1] This guide details the physicochemical properties, validated synthesis protocols, and analytical controls required to utilize this intermediate with high enantiomeric excess (ee).
Molecular Identity & Physicochemical Properties[1][2][3][4][5]
Core Specifications[1][2]
| Property | Data |
| Chemical Name | (R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine |
| CAS Number (Free Base) | 856758-58-2 |
| CAS Number (HCl Salt) | 856562-91-9 |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol (Free Base) / 210.08 g/mol (HCl Salt) |
| Chirality | (R)-Enantiomer |
| Physical State | Colorless to pale yellow oil (Free Base); White solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |
Structural Analysis & Pharmacophore Logic[1][2]
-
Chiral Center (C1): The (R)-configuration is frequently the bioactive isomer in kinase inhibitors, dictating the vector of the amine linker into the hinge region of the kinase.
-
2-Fluoro Group: Acts as a bioisostere for hydrogen, altering the pKa of the aniline (if attached) or simply providing metabolic resistance against P450-mediated hydroxylation at the ortho-position.[2][1]
-
4-Chloro Group: Increases lipophilicity (
) and fills hydrophobic pockets (e.g., the specificity pocket in tyrosine kinases).
Synthesis Protocols
High-purity synthesis of the (R)-enantiomer requires methods that avoid racemization.[2][1] Below are two industry-standard protocols: Chemical Asymmetric Synthesis (ideal for lab-scale discovery) and Biocatalytic Transamination (ideal for scale-up).[2][1]
Method A: Asymmetric Synthesis via Ellman’s Sulfinamide
Rationale: This method provides high diastereoselectivity (>98% de) and is robust for gram-scale preparation without specialized high-pressure equipment.[2][1]
Reagents:
-
1-(4-chloro-2-fluorophenyl)ethanone (Starting Material)[2][1]
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)[1]
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
Protocol:
-
Imine Formation:
-
Charge a flame-dried flask with 1-(4-chloro-2-fluorophenyl)ethanone (1.0 equiv) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise.
-
Reflux at 70°C for 16–24 hours under N₂ atmosphere.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.
-
-
Diastereoselective Reduction:
-
Hydrolysis:
Method B: Biocatalytic Transamination (Green Chemistry)
Rationale: Uses ω-Transaminases (e.g., ATA-117 analogs) to convert the ketone directly to the chiral amine with >99% ee in a single step.
Protocol:
-
Reaction Mix: Suspend 1-(4-chloro-2-fluorophenyl)ethanone (50 mM) in phosphate buffer (pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM).
-
Amine Donor: Add Isopropylamine (1 M) as the amine donor.
-
Enzyme: Add (R)-selective ω-Transaminase (codexis or equivalent variant).
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2, wash with MTBE (removes unreacted ketone), basify aqueous layer to pH 12, and extract product with DCM.
Synthesis Workflow Visualization
Figure 1: Asymmetric synthesis workflow using Ellman's auxiliary to ensure (R)-stereochemistry.
Analytical Quality Control
Verifying the enantiomeric excess (ee) is critical, as the (S)-enantiomer may be inactive or off-target.
Chiral HPLC Method[1][2][9][10][11][12]
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[2][1]
-
Dimensions: 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention:
-
(R)-Enantiomer: ~8.5 min (varies by specific column condition).
-
(S)-Enantiomer: ~11.2 min.
-
-
Acceptance Criteria: ee > 98.0%.
NMR Characterization (400 MHz, DMSO-d₆)
-
¹H NMR: δ 8.60 (br s, 3H, NH₃⁺), 7.65 (t, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 4.55 (q, 1H, CH-N), 1.52 (d, 3H, CH₃).
-
¹⁹F NMR: Distinct singlet around -110 to -115 ppm (relative to CFCl₃).[1]
Handling & Safety
Signal Word: DANGER
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage (Free base is corrosive).
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air to form carbamates; the HCl salt is hygroscopic.
References
-
Tang, W., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link
-
BenchChem. (2025).[3][4] "Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols." Link
-
PubChem. "Compound Summary for CID 114860035: 1-(4-chloro-2-fluorophenyl)-N-propylheptan-4-amine."[2][1][5] Link
-
Sigma-Aldrich. "Product Specification: (R)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride."[2][1] Link
Sources
- 1. 1824400-76-1|1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1098070-11-1|1-(2-Chloro-4-fluorophenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4-chloro-2-fluorophenyl)-N-propylheptan-4-amine | C16H25ClFN | CID 114860035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Potential of (R)-1-(4-chloro-2-fluorophenyl)ethanamine Derivatives
Executive Summary: A Privileged Scaffold in Precision Oncology
The chiral amine moiety (R)-1-(4-chloro-2-fluorophenyl)ethanamine represents a "privileged structure" in modern medicinal chemistry, most notably serving as the critical pharmacophore in Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 inhibitor. This scaffold's value lies in its dual ability to drive high-affinity binding within hydrophobic kinase pockets while simultaneously conferring exceptional metabolic stability through strategic halogenation.
This guide dissects the synthetic pathways, structure-activity relationships (SAR), and therapeutic mechanics of this moiety, providing researchers with a blueprint for leveraging this fragment in next-generation kinase inhibitor design.
Chemical Architecture & Stereochemical Significance
The Halogenation Pattern (4-Cl, 2-F)
The specific substitution pattern on the phenyl ring is not arbitrary; it is a calculated design to optimize physicochemical properties (Lipinski’s Rule of 5) and metabolic resilience.
-
4-Chloro Substituent:
-
Hydrophobic Filling: The chlorine atom at the para-position increases lipophilicity (
), allowing the moiety to fill deep hydrophobic pockets often found in the ATP-binding sites of tyrosine kinases. -
Metabolic Blockade: The C-4 position of a phenyl ring is a primary site for Cytochrome P450-mediated oxidative metabolism (arene hydroxylation). Substitution with chlorine, a metabolic isotere of the methyl group but resistant to oxidation, significantly extends the in vivo half-life (
).
-
-
2-Fluoro Substituent:
-
Conformational Control: The ortho-fluorine atom introduces a steric and electrostatic bias that influences the torsion angle of the phenyl ring relative to the ethylamine tether. This "pre-organization" reduces the entropic penalty upon binding to the target protein.
-
pKa Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent amine (inductive effect), potentially optimizing the protonation state for hydrogen bonding within the active site.
-
The (R)-Enantiomer Specificity
In the context of Lorlatinib and related derivatives, the (R)-configuration is essential for bioactivity. The methyl group at the chiral center typically engages in specific hydrophobic interactions, while the amine nitrogen forms critical hydrogen bonds with the hinge region or specific residues (e.g., Glu/Met) in the kinase domain. The (S)-enantiomer often creates steric clashes, reducing potency by orders of magnitude.
Therapeutic Applications & Mechanism of Action[1]
Case Study: Lorlatinib (ALK/ROS1 Inhibition)
Lorlatinib is the archetype for this scaffold's utility. It is a macrocyclic kinase inhibitor designed to penetrate the blood-brain barrier (BBB) and overcome resistance mutations (e.g., ALK G1202R) that render first-generation inhibitors like Crizotinib ineffective.[1]
-
Role of the Scaffold: The (R)-1-(4-chloro-2-fluorophenyl)ethanamine fragment acts as the "anchor," positioning the macrocycle to interact with the ATP-binding pocket.
-
Clinical Outcome: High potency against wild-type and mutant ALK/ROS1, with significant CNS activity due to low P-glycoprotein (P-gp) efflux liability.
Emerging Potential: JAK2 and Beyond
Beyond ALK, this scaffold is appearing in patents and literature for other targets, including JAK2 inhibitors (e.g., LY2784544 derivatives). The fragment's ability to bind to the "selectivity pocket" of kinases makes it a versatile tool for designing inhibitors against:
-
Trk Kinases (NTRK1/2/3): Neuro-oncology targets.
-
FAK (Focal Adhesion Kinase): Metastasis prevention.
Experimental Protocols
Protocol A: Asymmetric Synthesis via Ellman Sulfinamide
Recommended for laboratory-scale synthesis (mg to g) requiring high enantiomeric excess (>98% ee).
Principle: Condensation of 4'-chloro-2'-fluoroacetophenone with (R)-tert-butanesulfinamide yields a chiral imine. Diastereoselective reduction establishes the stereocenter, followed by acid hydrolysis to release the chiral amine.
Materials:
-
4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8)[2]
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)
-
Titanium(IV) ethoxide (
) -
Sodium borohydride (
) or L-Selectride (for higher diastereoselectivity) -
HCl in Dioxane (4M)
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a flame-dried flask with 4'-chloro-2'-fluoroacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).
-
Add THF (anhydrous, 0.5 M concentration) and
(2.0 equiv). -
Reflux at 70°C for 16–24 hours under
. Monitor by TLC/LCMS. -
Quench: Cool to RT, add brine, filter the titanium salts through Celite, and concentrate the filtrate.
-
-
Diastereoselective Reduction:
-
Dissolve the crude sulfinyl imine in anhydrous THF at -48°C.
-
Add L-Selectride (1.5 equiv) dropwise to maximize the formation of the (R,R)-diastereomer.
-
Stir for 3 hours, then warm to RT.
-
Workup: Quench with saturated
, extract with EtOAc, dry over .
-
-
Hydrolysis to Amine Salt:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.
-
Concentrate in vacuo.[3] Add
to precipitate the (R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride salt. -
Validation: Check optical rotation and chiral HPLC.
-
Protocol B: Industrial Biocatalytic Route (Overview)
For multi-kilogram scale-up. Utilizes a Ketoreductase (KRED) enzyme to enantioselectively reduce 4'-chloro-2'-fluoroacetophenone to the (S)-alcohol (anti-Prelog), which is then converted to the (R)-amine via mesylation and nucleophilic displacement with inversion of configuration.
Visualizations
Synthesis Pathway (Ellman Route)
The following diagram illustrates the stereochemical flow of the synthesis.
Caption: Figure 1. Stereoselective synthesis of the target amine using Ellman's auxiliary logic.
ALK Signaling & Inhibition Logic
How the scaffold interrupts the oncogenic signaling cascade.
Caption: Figure 2. Mechanism of Action: The scaffold blocks ATP binding, halting the Ras/Raf/MEK/ERK cascade.
Comparative Data: Halogen Impact
The table below summarizes the theoretical impact of the halogen substitutions on the phenyl ring, derived from SAR studies of kinase inhibitors.
| Substitution Pattern | Metabolic Stability ( | Lipophilicity (LogP) | Kinase Potency ( | Notes |
| Unsubstituted (H, H) | Low | Low | Moderate | Rapid oxidation at C-4 position. |
| 4-Fluoro (F, H) | Moderate | Moderate | Good | Blocks metabolism but less hydrophobic filling. |
| 4-Chloro (Cl, H) | High | High | Excellent | Good pocket filling; metabolically robust. |
| 4-Chloro-2-Fluoro | Very High | Optimal | Superior | Synergistic effect: 2-F locks conformation; 4-Cl fills pocket. |
References
-
Pfizer Inc. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of ALK and ROS1.[4] Journal of Medicinal Chemistry.
-
Ellman, J. A., et al. (2010). Asymmetric Synthesis of Amines. Yale University / Ellman Laboratory.
-
BenchChem. (2025).[5] Technical Guide to 4'-Chloro-3'-fluoroacetophenone and Kinase Inhibitor Synthesis.
-
Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[6][7]
-
ChemicalBook. (2024). Lorlatinib Synthesis and Intermediate Data.
Sources
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 3. sciencerepository.org [sciencerepository.org]
- 4. medkoo.com [medkoo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Guide: (R)-1-(4-chloro-2-fluorophenyl)ethanamine as a Chiral Building Block
Executive Summary
Molecule: (R)-1-(4-chloro-2-fluorophenyl)ethanamine CAS (HCl Salt): 856562-91-9 Role: Privileged Chiral Synthon / Pharmacophore Scaffold
In the landscape of modern drug discovery, (R)-1-(4-chloro-2-fluorophenyl)ethanamine represents a high-value "privileged structure." It combines a rigid chiral center with a specific halogenation pattern (4-Cl, 2-F) that optimizes both metabolic stability and hydrophobic binding interactions. This guide serves as a technical blueprint for the synthesis, analysis, and application of this building block, specifically targeting researchers optimizing kinase inhibitors and GPCR ligands where the ortho-fluorine effect is critical for conformation control.
Part 1: Strategic Importance in Drug Design
The "Ortho-Fluoro" Effect
The strategic placement of the fluorine atom at the ortho position (relative to the ethylamine chain) is not merely for metabolic blocking. It introduces a conformational bias via the gauche effect and electrostatic repulsion with the lone pairs of the amine nitrogen. This locks the molecule into a bioactive conformation that often enhances binding affinity compared to the non-fluorinated analog.
Halogen Bonding & Lipophilicity
-
4-Chlorine: Serves as a lipophilic anchor. In many kinase active sites (e.g., ALK, ROS1, MET), this chlorine atom fills hydrophobic pockets (Gatekeeper residues), displacing water and increasing entropic gain upon binding.
-
Chiral Methyl Group: The (R)-configuration of the methyl group restricts the rotation of the amine, reducing the entropic penalty of binding. This is a classic "Magic Methyl" application in medicinal chemistry.
Structural Analog Context
This molecule is a close structural analog to the chiral amine intermediates used in blockbuster ALK inhibitors (e.g., Crizotinib intermediates use a 2,6-dichloro-3-fluoro pattern). It is frequently employed in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) libraries to probe steric tolerance in the ATP-binding pocket of kinases.
Part 2: Synthesis & Manufacturing Routes[1][2][3][4]
To achieve high enantiomeric excess (>99% ee), two primary routes are recommended: Biocatalytic Transamination (Green Route) and Ellman’s Auxiliary Synthesis (Chemical Route).
Route A: Biocatalytic Asymmetric Transamination (Recommended)
This route utilizes ω-Transaminases (ω-TA) to convert the prochiral ketone directly to the chiral amine. It offers the highest atom economy and avoids heavy metal catalysts.
-
Substrate: 1-(4-chloro-2-fluorophenyl)ethanone
-
Enzyme: (R)-selective ω-Transaminase (e.g., Arthrobacter sp. variant)
-
Amine Donor: Isopropylamine (IPA) or Alanine
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
Route B: Ellman’s Sulfinamide Synthesis
For labs without biocatalysis capabilities, this chemical route is robust and scalable.
-
Condensation of the ketone with (R)-tert-butanesulfinamide.
-
Diastereoselective reduction using L-Selectride or NaBH4.
-
Acidic cleavage of the sulfinyl group to yield the chiral amine salt.
Part 3: Detailed Experimental Protocol (Biocatalytic Route)
Objective: Synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine HCl with >98% ee.
Materials
-
Substrate: 4'-Chloro-2'-fluoroacetophenone (100 g, 0.58 mol)
-
Enzyme: CODEX® ATA-417 or equivalent (R)-selective transaminase (2.0 g)
-
Cofactor: PLP (100 mg)
-
Amine Donor: Isopropylamine (1 M solution in buffer)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
Solvent: DMSO (5% v/v as co-solvent)
Step-by-Step Procedure
-
Reaction Assembly:
-
In a 2L jacketed glass reactor, charge 800 mL of Potassium Phosphate buffer (100 mM, pH 7.5).
-
Add Isopropylamine (59 g, 1.0 mol) to serve as the amine donor. Adjust pH back to 7.5 using 6M HCl if necessary (exothermic).
-
Add PLP (100 mg) and stir until a clear yellow solution forms.
-
Add the enzyme powder (2.0 g) and stir gently (100 rpm) to dissolve.
-
-
Substrate Addition:
-
Dissolve 4'-Chloro-2'-fluoroacetophenone (100 g) in DMSO (50 mL).
-
Add the substrate solution dropwise to the reactor over 30 minutes to prevent enzyme shock.
-
-
Incubation:
-
Heat the reactor to 30°C.
-
Stir at 250 rpm for 24-48 hours.
-
Process Control: Monitor conversion via HPLC every 6 hours. Reaction is complete when ketone peak is <1%.
-
-
Work-up & Purification:
-
Acidify the reaction mixture to pH 2.0 using 6M HCl (this protonates the product amine, keeping it in the aqueous phase, while the unreacted ketone and acetone byproduct remain organic/volatile).
-
Wash the aqueous phase with MTBE (2 x 300 mL) to remove unreacted ketone and antifoam.
-
Basify the aqueous phase to pH 12 using 10M NaOH (product amine becomes free base).
-
Extract the product with Ethyl Acetate (3 x 400 mL).
-
Dry combined organics over Na2SO4 and filter.
-
-
Salt Formation:
-
Cool the Ethyl Acetate solution to 0°C.
-
Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq).
-
The white precipitate ((R)-amine HCl) forms immediately.
-
Filter, wash with cold diethyl ether, and dry under vacuum at 40°C.
-
Yield: ~85-90% isolated yield. Purity: >98% chemical purity, >99% ee.
Part 4: Visualization & Workflows
Biocatalytic Synthesis Cycle
This diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in the protocol above.
Caption: The Transaminase Ping-Pong Bi-Bi mechanism. The enzyme shuttles ammonia from Isopropylamine to the ketone substrate via the PLP/PMP cofactor shuttle.
Purification & Isolation Workflow
Caption: Downstream processing workflow ensuring removal of enzyme residues and isolation of the high-purity hydrochloride salt.
Part 5: Quality Control & Analysis
To validate the "Trustworthiness" of the protocol, the following analytical methods must be established.
Chiral HPLC Method
-
Column: Daicel Chiralcel® OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(S)-Isomer: ~8.5 min
-
(R)-Isomer: ~10.2 min (Target)
-
1H NMR Validation (DMSO-d6)
-
δ 8.60 (br s, 3H, NH3+) : Confirms salt formation.
-
δ 7.65 - 7.30 (m, 3H, Ar-H) : Characteristic splitting for 1,2,4-substitution pattern.
-
δ 4.55 (q, 1H, CH-N) : Chiral center proton.
-
δ 1.52 (d, 3H, CH3) : Methyl doublet, confirming the ethylamine chain.
References
-
Chemical Identity & Properties
-
Title: (1R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 856562-91-9)[1]
- Source: Echemi Chemical D
-
-
Biocatalytic Synthesis Methodology
- Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Source: Dove Medical Press (Biologics: Targets and Therapy)
-
URL:[Link]
-
Structural Analog Applications (Crizotinib/ALK Inhibitors)
- Title: Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands
- Source: ACS Organic Process Research & Development
-
URL:[Link]
-
General Synthesis of Chiral Fluorinated Amines
- Title: Enzymatic synthesis of fluorin
- Source: NIH / PMC (Biotechnology Advances)
-
URL:[Link]
Sources
Preamble: Navigating the Data Scarcity for a Novel Chemical Intermediate
An In-depth Technical Guide to the Toxicological Profile of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Prepared by a Senior Application Scientist
Researchers, scientists, and drug development professionals frequently encounter novel chemical entities for which a comprehensive toxicological profile has not yet been established. (R)-1-(4-chloro-2-fluorophenyl)ethanamine, a chiral amine likely utilized as a building block in pharmaceutical synthesis, is one such compound. A thorough literature and database search reveals a significant lack of specific toxicological data for this precise R-enantiomer.
This guide, therefore, adopts a proactive and predictive toxicological approach. It synthesizes available data from closely related structures, primarily the hydrochloride salt of the racemic mixture, to provide a robust preliminary hazard assessment. The core objective is to equip researchers with the necessary knowledge to handle this compound safely, understand its likely toxicological properties, and design a logical, tiered strategy for further experimental characterization. This document is structured not as a static data sheet, but as a dynamic guide to risk assessment and empirical toxicological investigation.
Chemical Identity and Structural Alerts
-
IUPAC Name: (1R)-1-(4-chloro-2-fluorophenyl)ethanamine
-
CAS Number: 856562-91-9 (for the hydrochloride salt)[1]
-
Molecular Formula: C₈H₉ClFN
-
Structural Class: Halogenated Aromatic Amine
The structure itself presents two key "structural alerts" for toxicologists:
-
Aromatic Amine: This functional group is associated with a range of toxicities, including methemoglobinemia and, for some compounds, mutagenicity and carcinogenicity after metabolic activation.[2]
-
Halogenated (Chloro-, Fluoro-) Phenyl Ring: Halogenation can influence metabolic pathways, potentially leading to the formation of reactive metabolites or altering the compound's persistence and distribution in biological systems.
Given these alerts, a precautionary approach to handling and a thorough investigation of its genotoxic potential are warranted from the outset.
Hazard Identification and GHS Classification (Based on Analogue Data)
The most relevant available data comes from the hydrochloride salt of the racemic mixture, 1-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS No. 2206608-00-4).[3] The Globally Harmonized System (GHS) classifications for this analogue provide the foundation for our initial safety assessment.
Table 1: GHS Hazard Classification for 1-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride [3]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
These classifications dictate the minimum personal protective equipment (PPE) and handling procedures required. All work should be conducted in a certified chemical fume hood, with appropriate eye protection (safety glasses with side shields or goggles), and chemically resistant gloves.[4][5]
Detailed Toxicological Endpoints: Analysis and Experimental Strategy
This section breaks down the toxicological profile by endpoint, interpreting the available analogue data and proposing a logical path forward for definitive testing.
Acute Toxicity
Current Understanding: The classification "Acute Toxicity, Oral (Category 4)" suggests a moderate level of toxicity if ingested.[3][6] This is a common classification for many pharmaceutical intermediates. There is no available data for dermal or inhalation routes, but irritation data suggests these routes could also be harmful.
Experimental Causality & Protocol: To definitively characterize the acute toxicity of (R)-1-(4-chloro-2-fluorophenyl)ethanamine, a standard set of acute toxicity studies (e.g., OECD Test Guidelines 420, 402, 403) would be required. The choice to begin with an oral study is often driven by the most likely route of accidental exposure in a laboratory setting.
Proposed Tier 1 Experiment: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
This method is chosen for its efficiency and ethical considerations, as it minimizes the number of animals required.
-
Acclimatization: Female rats (or mice) are acclimated for at least 5 days, housed in controlled conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle).
-
Dose Preparation: The test article is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Limit Test: A single animal is dosed at a limit dose (e.g., 2000 mg/kg). If the animal survives, the substance is classified as having an LD50 > 2000 mg/kg, and no further testing is needed.
-
Main Test (if necessary): If the animal in the limit test dies, the main test begins. A single animal is dosed at a starting level (e.g., 175 mg/kg).
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, autonomic effects), and body weight changes for at least 14 days.
-
Endpoint: The test concludes when a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.
Skin and Eye Irritation
Current Understanding: The analogue data indicates the compound is a skin and serious eye irritant.[3] This is a critical safety consideration, as accidental splashes to the skin or eyes are a primary risk for laboratory personnel. The mechanism is likely direct chemical reactivity with proteins and lipids in the skin and cornea, leading to inflammation and cell damage.
Self-Validating System (Protocols): Standard in vitro and in vivo tests are designed to be self-validating through the use of positive and negative controls. For a new chemical entity, an in vitro approach is the preferred first step.
Proposed Tier 1 Experiment: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
-
Test System: Utilize a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
-
Application: Apply the neat or diluted test chemical to the surface of the epidermis tissue.
-
Exposure: Incubate for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure and rinsing, assess tissue viability using the MTT assay. The reduction of MTT to a colored formazan salt by mitochondrial dehydrogenases is proportional to the number of viable cells.
-
Classification: If the mean tissue viability is ≤ 50%, the compound is classified as an irritant. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and negative control (Phosphate-Buffered Saline) are run in parallel to validate the assay run.
Germ Cell Mutagenicity
Current Understanding: There is no available data on the mutagenic potential of this compound. However, as an aromatic amine, this is a critical data gap. Aromatic amines can be metabolically activated by cytochrome P450 enzymes in the liver to form reactive N-hydroxyarylamine intermediates, which can then form DNA adducts, leading to mutations.
Experimental Causality: The Ames test is the universally accepted first-line screening assay for mutagenicity. It is selected because it uses bacterial strains with specific mutations in the histidine synthesis operon, making them sensitive to different types of mutagens (base-pair substitution, frameshift). The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) mimics the metabolic activation that can occur in humans.
Mandatory Visualization: Toxicity Assessment Workflow
Caption: A tiered approach to toxicological testing for a new chemical entity.
Proposed Tier 1 Experiment: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).
-
Test Conditions: Conduct the assay with and without an exogenous metabolic activation system (S9 mix).
-
Methodology (Plate Incorporation):
-
Mix the test compound at several concentrations, the bacterial culture, and either S9 mix or a buffer.
-
Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count. Positive and negative controls must yield expected results for the test to be valid.
Carcinogenicity and Reproductive Toxicity
Current Understanding: There is absolutely no data on the carcinogenicity or reproductive toxicity of (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
-
Carcinogenicity: Long-term bioassays are required to assess carcinogenic potential. For structurally related phenylenediamines, some have shown evidence of carcinogenicity in animal studies, often targeting the liver or bladder.[7][8] However, many simple anilines are not carcinogenic.[2] Without genotoxicity data, any assessment is purely speculative. If the Ames test and subsequent in vitro micronucleus test are positive, a significant concern for carcinogenicity is raised.
-
Reproductive Toxicity: This covers adverse effects on sexual function, fertility, and developmental toxicity (teratogenicity).[9] There is no basis to assume reproductive toxicity at this stage. This is typically evaluated only after initial acute and repeated-dose toxicity studies have been conducted to establish a dose range.
Experimental Strategy: Assessment of these endpoints is a later-stage, resource-intensive process. The initial focus must remain on the Tier 1 assays outlined above. If the compound progresses in development and repeated-dose studies (e.g., a 28-day oral study) reveal effects on reproductive organs, then dedicated reproductive and developmental toxicity screening tests would be initiated.
Summary and Path Forward
The toxicological profile of (R)-1-(4-chloro-2-fluorophenyl)ethanamine is currently incomplete. Based on data from a closely related analogue, it should be handled as a compound that is harmful if swallowed and is a skin, eye, and respiratory tract irritant.
The immediate priority for any research program utilizing this compound is to address the critical data gap in genotoxicity. A standard bacterial reverse mutation (Ames) test is the essential first step. The results of this assay will be pivotal, determining the subsequent testing cascade and fundamentally shaping the long-term risk assessment for this molecule. This structured, tiered approach ensures that resources are used efficiently while prioritizing the safety of researchers and the integrity of the drug development process.
References
-
PubChem. (n.d.). 4-Chloro-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: (R)-Cyclopropyl(2-fluorophenyl)methanamine. Retrieved from [Link]
-
Angene Chemical. (2024, September 13). Safety Data Sheet: N-[(4-chlorophenyl)methylene]methanamine. Retrieved from [Link]
-
ECHA. (n.d.). Overview - (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine. Retrieved from [Link]
-
OEHHA. (2010, July). 4-Chloro-m-phenylenediamine. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]
-
ECHA. (n.d.). Reproductive toxicity – classification under CLP. European Chemicals Agency. Retrieved from [Link]
-
Weisburger, E. K., et al. (1978). Carcinogenicity of 4-chloro-o-phenylenediamine, 4-chloro-m-phenylenediamine, and 2-chloro-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice. Journal of the National Cancer Institute, 62(4), 959-966. Retrieved from [Link]
-
Brigo, A., & Müller, L. (2011). Potentially mutagenic impurities: Analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical manufacturing. Regulatory Toxicology and Pharmacology, 61(1), 116-126. Retrieved from [Link]
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- 4. chemscene.com [chemscene.com]
- 5. aaronchem.com [aaronchem.com]
- 6. angenechemical.com [angenechemical.com]
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- 8. Carcinogenicity of 4-chloro-o-phenylenediamine, 4-chloro-m-phenylenediamine, and 2-chloro-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
The History, Discovery, and Synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Executive Summary
(R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS: 856758-58-2) is a highly privileged chiral building block in modern medicinal chemistry. As a primary chiral amine featuring a uniquely halogenated phenyl ring, it serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably CC chemokine receptor 4 (CCR4) antagonists and Myeloid cell leukemia 1 (Mcl-1) inhibitors. This whitepaper details the historical rationale behind its structural discovery, its pharmacological significance, and the evolution of its synthesis from classical chiral resolution to state-of-the-art biocatalysis.
Historical Context and Pharmacological Rationale
The Rise of Fragment-Based Drug Discovery (FBDD)
The discovery and widespread adoption of (R)-1-(4-chloro-2-fluorophenyl)ethanamine is deeply intertwined with the evolution of Fragment-Based Drug Discovery (FBDD) and structure-based drug design in the early 2010s[1]. Researchers screening fragment libraries for oncology and immunology targets identified 1-arylethylamines as versatile vectors for probing deep, hydrophobic binding pockets while maintaining a solvent-exposed, salt-bridge-forming amine.
Structural Causality: Why 4-Chloro-2-Fluoro?
The specific di-halogenated substitution pattern was not accidental; it was the result of rigorous Structure-Activity Relationship (SAR) optimization to overcome the pharmacokinetic liabilities of unsubstituted benzylamines:
-
4-Chloro Substitution: The para-chloro group provides essential lipophilic bulk to occupy hydrophobic sub-pockets in target receptors. Crucially, it blocks the para-position from cytochrome P450 (CYP450)-mediated oxidation, significantly enhancing the metabolic half-life of the resulting drug.
-
2-Fluoro Substitution: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which subtly lowers the
of the primary amine, optimizing its membrane permeability. Furthermore, the steric and electrostatic repulsion of the fluorine atom restricts the rotational freedom of the ethylamine side chain, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.
Target Applications
This specific chiral amine gained prominence when it was incorporated into potent CCR4 antagonists (e.g., as detailed in patent WO2013082429A1)[2]. CCR4 is a chemokine receptor highly expressed on Th2 cells and regulatory T cells (Tregs). Antagonizing CCR4 is a major therapeutic strategy for allergic diseases, asthma, and certain T-cell malignancies.
Mechanism of CCR4 receptor antagonism blocking Th2 cell migration.
Evolution of Synthetic Methodologies
The manufacturing of (R)-1-(4-chloro-2-fluorophenyl)ethanamine has undergone three distinct generational shifts, reflecting the pharmaceutical industry's drive toward green chemistry and higher atom economy.
First Generation: Classical Resolution
Early syntheses relied on the reductive amination of 4'-chloro-2'-fluoroacetophenone using ammonia and hydrogen gas over a palladium catalyst to yield a racemic amine. This was followed by classical diastereomeric resolution using chiral acids (e.g., L-tartaric acid).
-
Drawback: This method inherently caps the theoretical yield at 50%, generates massive amounts of waste (high E-factor), and requires laborious recrystallization steps.
Second Generation: Asymmetric Hydrogenation
To bypass the 50% yield cap, researchers turned to asymmetric transition-metal catalysis. Using chiral Ruthenium-based catalysts (such as s-PICA complexes), the ketone could be asymmetrically hydrogenated to the (S)-alcohol with high enantiomeric excess[3]. The alcohol was then converted to the (R)-amine via a stereoinvertive Mitsunobu reaction or stereospecific activation and azide displacement.
-
Drawback: While highly enantioselective, this route requires expensive heavy metals, high-pressure hydrogen infrastructure, and multi-step sequences.
Third Generation: Biocatalytic Asymmetric Synthesis (State-of-the-Art)
The current gold standard is the direct asymmetric reductive amination of 4'-chloro-2'-fluoroacetophenone using engineered
-
Thermodynamic Control: Because transamination is an equilibrium reaction, wild-type enzymes often suffer from poor conversion due to unfavorable thermodynamics and product inhibition[4][5]. To overcome this, isopropylamine (IPA) is used as a sacrificial amine donor in large excess. The byproduct, acetone, can be removed via evaporation, driving the equilibrium entirely toward the (R)-amine product.
Comparison of classical resolution versus biocatalytic asymmetric synthesis.
Quantitative Data: Synthetic Route Comparison
The shift to biocatalysis has drastically improved the manufacturing metrics for this intermediate.
| Metric | Classical Resolution | Asymmetric Hydrogenation | Biocatalytic ( |
| Step Count | 3 steps | 3-4 steps | 1 step |
| Max Theoretical Yield | 50% | 100% | 100% |
| Typical Isolated Yield | 35 - 40% | 75 - 80% | > 90% |
| Enantiomeric Excess (ee) | > 98% (after 2x recryst.) | ~ 96% | > 99.5% |
| E-Factor (Waste/Product) | > 50 | ~ 25 | < 10 |
| Heavy Metals Required | Palladium (Pd) | Ruthenium (Ru) | None |
Self-Validating Experimental Protocols
Protocol 1: Biocatalytic Synthesis via Engineered -Transaminase
This protocol utilizes an engineered (R)-selective
Reagents:
-
4'-Chloro-2'-fluoroacetophenone (Substrate, 100 mM)
-
Isopropylamine (Amine donor, 500 mM)
-
Pyridoxal 5'-phosphate (PLP, 1 mM)
-
(R)-selective
-Transaminase (e.g., engineered Arthrobacter sp. variant, 5 g/L) -
HEPES buffer (100 mM, pH 7.5)
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve HEPES and PLP in deionized water. Adjust to pH 7.5 using NaOH. Causality: PLP is a mandatory cofactor for transaminases; supplementing it prevents the accumulation of inactive apo-enzyme during the reaction.
-
Donor Addition: Add isopropylamine to the buffer and re-adjust the pH to 7.5. Causality: A 5-fold molar excess of isopropylamine is required to thermodynamically drive the equilibrium toward the product side, overcoming the inherently unfavorable equilibrium constant of ketone amination.
-
Enzyme and Substrate Introduction: Add the
-Transaminase powder, followed by the dropwise addition of 4'-chloro-2'-fluoroacetophenone (dissolved in 5% v/v DMSO to aid solubility). -
Incubation & Acetone Removal: Incubate the reaction at 35°C under constant stirring (250 rpm) for 24 hours. Maintain a gentle sweep of nitrogen gas over the headspace. Causality: The nitrogen sweep continuously removes the highly volatile acetone byproduct, further pulling the reaction to 100% conversion via Le Chatelier's principle.
-
Workup: Quench the reaction by adjusting the pH to 11.0 using 5M NaOH. Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Causality: High pH deprotonates the product amine, partitioning it entirely into the organic MTBE layer while leaving the enzyme and PLP in the aqueous waste.
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum to yield the crude (R)-amine as a pale yellow oil.
Protocol 2: Analytical Validation via Chiral HPLC
To validate the enantiomeric excess (ee) of the synthesized amine.
Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Temperature: 25°C
Methodology:
-
Sample Prep: Dissolve 2 mg of the isolated amine in 1 mL of the mobile phase.
-
Injection: Inject 10 µL onto the HPLC system.
-
Analysis: The (S)-enantiomer typically elutes first (approx. 7.5 min), followed by the desired (R)-enantiomer (approx. 9.2 min). Causality: The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical; it suppresses secondary interactions between the basic amine and residual silanols on the chiral stationary phase, preventing severe peak tailing and ensuring accurate integration.
-
Calculation:
References
-
WIPO Patentscope. "WO2013082429 - SUBSTITUTED BENZIMIDAZOLES AND BENZOPYRAZOLES AS CCR(4) ANTAGONISTS." World Intellectual Property Organization. Available at:[Link]
-
Friberg, A. et al. "Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 2013, 56(1), 15-30. Available at:[Link]
-
Patil, M. D. et al. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI, 2018. Available at:[Link]
- US Patent 10308916B2. "Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines." Google Patents.
-
Kanto Chemical Co., Inc. "s-PICA Catalyzed Asymmetric Hydrogenation of Polysubstituted Acetophenones and Ketoesters." The Chemical Times. Available at:[Link]
Sources
- 1. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 5. US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines - Google Patents [patents.google.com]
Metabolic Stability Profile: (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Executive Summary
(R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS: 856562-91-9) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical chiral intermediate for ALK/ROS1 kinase inhibitors such as Crizotinib . Its metabolic stability profile is defined by two primary structural features: strategic halogenation that blocks high-clearance aromatic hydroxylation sites, and
This guide provides a mechanistic analysis of its metabolic fate, detailing the specific enzymatic pathways (CYP450, MAO, UGT) and offering validated protocols for assessing its intrinsic clearance (
Physicochemical & Structural Determinants[1][2][3][4]
The metabolic resilience of this molecule is not accidental; it is a result of precise structure-metabolism relationship (SMR) engineering.
Structural Blockade of "Soft Spots"
In unsubstituted benzylamines, metabolic clearance is rapid due to two primary "soft spots":
-
Para-position (Aromatic): Highly susceptible to CYP-mediated hydroxylation.
-
Benzylic Carbon: Susceptible to oxidative deamination.
(R)-1-(4-chloro-2-fluorophenyl)ethanamine mitigates these risks:
-
4-Chloro Substituent: Blocks the para-position, the most reactive site for CYP oxidation. The C-Cl bond is metabolically inert under standard physiological conditions.
-
2-Fluoro Substituent: Blocks the ortho-position and alters the electronic properties of the ring (lowering HOMO energy), making the remaining aromatic protons less nucleophilic and thus less prone to oxidation by the electrophilic Iron-Oxo species of CYP450.
-
-Methyl Group: Introduces steric bulk adjacent to the nitrogen, significantly reducing the rate of
-carbon oxidation by Monoamine Oxidases (MAO-A/B) compared to non-substituted phenethylamines.
Physicochemical Properties
| Property | Value (Approx) | Metabolic Implication |
| Molecular Weight | 187.64 g/mol | Low MW facilitates high permeability. |
| LogP | ~2.5 | Lipophilic enough for microsomal access but not prone to excessive non-specific binding ( |
| pKa (Amine) | ~9.5 | Predominantly protonated at physiological pH (7.4), affecting binding affinity to CYP active sites (often prefer neutral or specific cation interactions). |
Metabolic Pathways & Mechanisms[1][2][3][5][6][7][8][9][10]
While the scaffold is robust, it is not metabolically inert. The following pathways govern its clearance.
Phase I: Oxidative Metabolism
Oxidative Deamination (CYP-Mediated)
Unlike simple amines cleared by MAO, hindered amines like this are often cleared via CYP450-mediated oxidative deamination (specifically CYP2D6 and CYP3A4).
-
Mechanism: Hydrogen atom abstraction (HAT) from the benzylic carbon
Carbinolamine intermediate Collapse to 1-(4-chloro-2-fluorophenyl)ethanone (Ketone metabolite) + Ammonia. -
Rate Limiting Step: The C-H abstraction is rate-limiting. The (R)-configuration dictates the orientation in the CYP active site, often showing distinct
values compared to the (S)-enantiomer.
N-Oxidation
-
Enzymes: Flavin-containing Monooxygenases (FMO) or CYPs.
-
Product: Hydroxylamine or N-oxide derivatives.[1] This is a minor pathway due to the steric hindrance of the
-methyl group.
Phase II: Conjugation
N-Glucuronidation
-
Enzymes: UGT1A4 / UGT2B10.
-
Mechanism: Direct conjugation of Glucuronic Acid to the primary amine. This is often a major clearance pathway for primary amines that resist oxidation.
N-Acetylation
-
Enzymes: NAT1 / NAT2 (N-acetyltransferases).
-
Relevance: Highly species-dependent (e.g., rapid in hamsters, variable in humans).
Visualization: Metabolic Fate Map
The following diagram illustrates the competitive metabolic pathways.
Caption: Metabolic divergence of the (R)-amine. Note the suppression of ring hydroxylation due to halogenation, shifting clearance toward deamination and conjugation.
Experimental Assessment Protocols
To validate the stability of this compound, the following "Self-Validating" protocols are recommended. These move beyond generic screening to provide mechanistic insight.[2][3]
Protocol A: Intrinsic Clearance ( ) in Microsomes
Objective: Determine susceptibility to CYP-mediated oxidation.
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock).
-
Reaction Mix:
-
Substrate: 1 µM (Low concentration ensures linear kinetics,
). -
Microsomal Protein: 0.5 mg/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Timepoints: 0, 5, 10, 20, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile containing internal standard (e.g., deuterated analog or generic like Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor loss of parent.
-
Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil
min, the system is metabolically compromised.
Protocol B: Reaction Phenotyping (Inhibitor Check)
Objective: Identify if CYP2D6 or MAO is the driver.
-
Setup: Same as Protocol A, but pre-incubate with specific inhibitors for 15 min.
-
Inhibitors:
-
Quinidine (1 µM): Inhibits CYP2D6.
-
Ketoconazole (1 µM): Inhibits CYP3A4.
-
Pargyline (10 µM): Inhibits MAO-A/B (Note: MAO is less prevalent in microsomes; use S9 fraction or mitochondria for definitive MAO testing).
-
-
Interpretation: If clearance drops significantly with Quinidine, the amine is a CYP2D6 substrate (common for lipophilic amines).
Protocol C: Chiral Stability (Racemization Risk)
Objective: Ensure the (R)-enantiomer does not invert to the (S)-form in vivo.
-
Method: Incubate in plasma or hepatocytes for 4 hours.
-
Analysis: Use a Chiral LC column (e.g., Chiralpak IG or AD-H).
-
Rationale: The benzylic proton is acidic enough that enzymatic or spontaneous racemization can occur via an imine-enamine tautomerization mechanism, though rare for simple amines. This is critical for maintaining enantiopurity of the final drug.
Data Interpretation & Reference Values
When analyzing data for this specific scaffold, use these benchmarks:
| Parameter | High Stability (Target) | Moderate Stability | Low Stability (Risk) |
| HLM | > 60 min | 15 - 60 min | < 15 min |
| < 10 µL/min/mg | 10 - 50 µL/min/mg | > 50 µL/min/mg | |
| Major Metabolite | Glucuronide | Ketone | Ring Hydroxyl |
Scientific Insight:
If the
-
Correction: Standard NADPH-only microsomal assays will miss glucuronidation.
-
Recommendation: Always run a parallel incubation with UDPGA (2 mM) + Alamethicin (25 µg/mL) (pore-forming agent) to activate UGTs.
References
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
- Establishes the use of the (R)-1-(2,6-dichloro-3-fluorophenyl)
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Link
- The authoritative source for calcul
-
Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity, 4(9), 2031-2122. Link
- Definitive review on amine metabolism, explaining the mechanism of oxidative deamination vs.
- Purushottamachar, P., et al. (2014). "Systematic Structure-Metabolism Relationship (SMR) Studies of Halogenated Phenethylamines." Current Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Synthesis Protocols for (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Abstract & Strategic Overview
The chiral primary amine (R)-1-(4-chloro-2-fluorophenyl)ethanamine is a high-value pharmacophore, frequently serving as a key intermediate in the synthesis of ALK inhibitors (e.g., Crizotinib analogs) and other kinase-targeting small molecules.[1][2] The presence of the halogenated phenyl ring and the specific (R)-configuration at the benzylic position is critical for binding affinity in ATP-competitive pockets.
This guide details two distinct, self-validating protocols for its synthesis:
-
Method A (Biocatalytic): An (R)-selective
-transaminase route ideal for scale-up and green chemistry compliance.[1][2] -
Method B (Asymmetric Chemical): An Ellman’s Auxiliary approach offering high diastereoselectivity and reliability for discovery-phase medicinal chemistry.[1][2]
Retrosynthetic Analysis
The synthesis hinges on establishing the chiral center at the benzylic carbon. We approach this from two precursors: the corresponding acetophenone (for biocatalysis) or the benzaldehyde (for chemical addition).
Figure 1: Retrosynthetic disconnection showing the biocatalytic ketone route and the chemical aldehyde route.[1]
Method A: Biocatalytic Transamination (Scale-Up Preferred)[1][2]
Expert Insight: Transaminases (ATAs) are superior for scale-up because they operate in aqueous media, avoid toxic transition metals, and can achieve >99% ee in a single step. The challenge is the equilibrium constant (
Reagents & Equipment
-
Enzyme: Commercial (R)-selective
-Transaminase (e.g., Codexis ATA-P2 series or equivalent Arthrobacter sp.[1][2] variant). -
Amine Donor: Isopropylamine (IPA).[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Step-by-Step Protocol
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM final concentration) and Isopropylamine (1.0 M final concentration). Note: Adjust pH back to 7.5 after adding IPA, as it is basic.
-
Substrate Solubilization: Dissolve 1-(4-chloro-2-fluorophenyl)ethanone (500 mg) in DMSO (5% v/v of total reaction volume).
-
Reaction Initiation: Add the substrate-DMSO solution to the buffer. Add the (R)-transaminase enzyme powder (loading typically 10-20 mg/mL or 5 wt% relative to substrate).[1][2]
-
Incubation: Stir at 30°C - 35°C for 24 hours. Leave the system open to the atmosphere (or use a nitrogen sweep) to facilitate acetone evaporation.
-
In-Process Control (IPC): Monitor conversion by HPLC. If conversion stalls <90%, add fresh enzyme or apply vacuum (200-300 mbar) to remove acetone more aggressively.[1]
-
Workup:
-
Acidify to pH 2 with 6N HCl (to protonate the amine product and keep it in the aqueous phase).
-
Extract with Ethyl Acetate (3x) to remove unreacted ketone.[1] Discard organic layer.[2]
-
Basify the aqueous phase to pH 12 with 10N NaOH.
-
Extract with MTBE or DCM (3x) to recover the chiral amine.
-
Dry over
and concentrate.
-
-
Salt Formation: Dissolve the oil in diethyl ether and add 2M HCl in ether to precipitate (R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride .
Figure 2: Biocatalytic workflow emphasizing the pH-switch purification strategy.
Method B: Ellman’s Auxiliary (Discovery/MedChem Preferred)[1]
Expert Insight: For research scales where enzyme screening is impractical, the Ellman auxiliary is the gold standard. We utilize (R)-tert-butanesulfinamide .[1][2][3][4] Crucial Stereochemistry: Condensation of (R)-sulfinamide with the aldehyde yields the (R)-imine.[1] Subsequent addition of Methyl Magnesium Bromide (MeMgBr) in a non-coordinating solvent (DCM) proceeds via a non-chelated transition state to yield the (R,R)-sulfinamide (diastereomer).[1] Acid cleavage retains the carbon stereocenter, yielding the (R)-amine .
Reagents[1][5][6]
-
Condensation Agent: Titanium(IV) ethoxide (
).[1] -
Nucleophile: Methylmagnesium bromide (3.0 M in ether).[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
Step-by-Step Protocol
Step 1: Imine Formation
-
In a flame-dried flask under
, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous DCM (0.5 M). -
Add
(2.0 equiv) dropwise.[1] -
Stir at room temperature for 16h. Monitor by TLC/LCMS.[2]
-
Quench: Pour into brine/EtOAc. Filter through Celite to remove Titanium salts.[2]
-
Concentrate and purify the (R)-N-sulfinyl imine by silica chromatography (Hexane/EtOAc).
Step 2: Diastereoselective Grignard Addition
-
Dissolve purified imine in anhydrous DCM (0.2 M) and cool to -48°C (dry ice/acetonitrile bath). Note: DCM is critical here; THF promotes chelation which may invert stereochemistry.
-
Add MeMgBr (2.0 equiv) dropwise.[1] Maintain temp < -40°C.
-
Warm slowly to room temperature over 4 hours.
-
Quench with saturated
. Extract with DCM.[2] -
Purification: Silica chromatography. Isolate the major diastereomer.
Step 3: Cleavage
-
Dissolve the intermediate sulfinamide in Methanol.
-
Add 4M HCl in Dioxane (2 equiv). Stir for 30 mins.
-
Precipitate the product by adding Diethyl Ether. Filter the white solid.
Figure 3: Chemical pathway showing the stereochemical progression from (R)-auxiliary to (R)-amine.[1][2]
Analytical Controls & Validation
Data Presentation: Specification Limits
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Reverse Phase |
| Enantiomeric Excess (ee) | > 98.0% | Chiral HPLC |
| 1H NMR | Conforms to structure | 400 MHz, DMSO-d6 |
Chiral HPLC Protocol:
-
Column: Daicel Chiralpak AD-H or OD-H (
mm, 5 m).[1][2] -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.[2]
-
Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1][2]
References
-
Ellman, J. A., et al. (1999). Synthesis of Chiral Amines using tert-Butanesulfinamide. Journal of Organic Chemistry.
-
Codexis Inc. (2024).[1] Transaminase Screening Kits for Chiral Amine Synthesis.[2]
-
BenchChem. (2024).[1] Product Entry: (R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 856562-91-9).[1][2][5][1]
-
Stirner, W., et al. (2020). Biocatalytic Synthesis of Chiral Amines using (R)-Selective Transaminases.[1][2] Organic Process Research & Development.[2]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[2][6]
Sources
- 1. (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Asymmetric Synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Introduction & Strategic Rationale
Chiral 1-arylethylamines are foundational pharmacophores in modern drug discovery, frequently serving as critical structural motifs in kinase inhibitors, CNS therapeutics, and advanced agrochemicals. Specifically, the halogenated derivative (R)-1-(4-chloro-2-fluorophenyl)ethanamine presents unique synthetic challenges due to the electron-withdrawing nature of the fluoro and chloro substituents, which can destabilize reaction intermediates and complicate stereocontrol.
To achieve the stringent enantiomeric purity required for active pharmaceutical ingredients (APIs) (>99% ee), asymmetric amination of the prochiral ketone, 1-(4-chloro-2-fluorophenyl)ethanone, must be executed with absolute facial selectivity. This application note details two orthogonal, field-proven methodologies for its synthesis:
-
Biocatalytic Asymmetric Reductive Amination : A green, highly stereospecific approach utilizing engineered
-transaminases 1. -
Chemical Asymmetric Synthesis via Ellman's Auxiliary : A robust, bench-stable methodology relying on chiral sulfinamide chemistry for predictable diastereoselective reduction 2.
Method A: Biocatalytic Asymmetric Reductive Amination
Mechanistic Insights
-Transaminases (
Fig 1: Ping-pong bi-bi mechanism of ω-transaminase in chiral amine synthesis.
Experimental Protocol A
Self-Validating System: This biocatalytic workflow includes an In-Process Control (IPC) step. The reaction is thermodynamically unfavorable; success relies entirely on equilibrium shifting via excess amine donor and byproduct removal 4.
-
Matrix Preparation: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5′-phosphate (PLP) and 1 M Isopropylamine (IPA). Causality: A 10-fold excess of IPA is critical to drive the unfavorable equilibrium forward.
-
Substrate Addition: Dissolve 1-(4-chloro-2-fluorophenyl)ethanone (100 mM final concentration) in DMSO. Add this dropwise to the buffer to achieve a final DMSO concentration of 10% v/v. Causality: DMSO acts as a co-solvent to solubilize the highly lipophilic halogenated ketone without denaturing the enzyme.
-
Biocatalysis Initiation: Add the engineered (R)-selective
-transaminase (e.g., 5 g/L of lyophilized cell-free extract). Incubate at 30°C with orbital shaking (150 rpm). -
Equilibrium Shifting: Continuously sweep the headspace with gentle nitrogen flow to remove the volatile acetone byproduct, pulling the reaction toward completion.
-
In-Process Control (IPC): At 24 hours, sample the reaction. Extract with MTBE and analyze via chiral HPLC (e.g., Chiralcel OD-H). Validation Check: The reaction must exhibit >95% conversion and >99% ee. If conversion is <95%, supplement with additional IPA and enzyme, and continue for 12 hours.
-
Workup: Adjust the aqueous phase to pH 11 using 5M NaOH to fully deprotonate the product amine. Extract with MTBE (3 × 1 volume). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the pure (R)-amine.
Method B: Chemical Asymmetric Synthesis via Ellman's Auxiliary
Mechanistic Insights
When biocatalysis is limited by enzyme availability or scale-up constraints, Ellman’s sulfinamide chemistry provides a highly reliable alternative 2. The approach utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. Condensation with the ketone is mediated by Ti(OEt)₄, which acts dually as a Lewis acid to activate the electron-deficient carbonyl and as a water scavenger to prevent imine hydrolysis 5. During the subsequent reduction step, the bulky tert-butyl group of the sulfinyl imine sterically shields one face of the molecule, forcing the hydride (from NaBH₄) to attack from the less hindered face, resulting in excellent diastereoselectivity.
Fig 2: Step-by-step workflow for the asymmetric synthesis using Ellman's chiral auxiliary.
Experimental Protocol B
Self-Validating System: The success of this chemical route is validated by the Diastereomeric Ratio (dr) of the intermediate sulfinamide prior to cleavage.
-
Imine Condensation: To a solution of 1-(4-chloro-2-fluorophenyl)ethanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 equiv) at room temperature. Heat the mixture to 70°C for 12 hours. Causality: Weaker Lewis acids (like MgSO₄) fail to condense electron-deficient halogenated acetophenones; Ti(OEt)₄ is strictly required.
-
Workup of Imine: Cool to room temperature and quench by pouring into an equal volume of brine while stirring vigorously. Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate to yield the crude sulfinyl imine.
-
Diastereoselective Reduction: Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -48°C. Add NaBH₄ (3.0 equiv) in one portion. Stir for 4 hours at -48°C. Causality: Maintaining a cryogenic temperature maximizes the energetic difference between the diastereomeric transition states, ensuring high stereocontrol.
-
In-Process Control (IPC): Quench with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and analyze the crude sulfinamide via ¹H NMR. Validation Check: The diastereomeric ratio (dr) must be >98:2. If dr is lower, recrystallize the intermediate from hexanes/EtOAc before proceeding.
-
Acidic Cleavage: Dissolve the diastereomerically pure sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture to dryness. Triturate the residue with diethyl ether to precipitate the pure (R)-1-(4-chloro-2-fluorophenyl)ethanamine as its hydrochloride salt.
Comparative Data Presentation
The following table summarizes the quantitative metrics and operational parameters for both synthetic routes, allowing process chemists to select the optimal method based on infrastructure and scale requirements.
| Parameter | Biocatalytic Reductive Amination (Method A) | Ellman's Auxiliary Synthesis (Method B) |
| Overall Yield | 85–90% | 70–75% (over 3 steps) |
| Enantiomeric Excess (ee) | > 99% (Strictly enzyme-controlled) | > 98% (Diastereomerically purified) |
| Stereocenter Origin | Chiral pocket of engineered | Chiral sulfur of (R)-tert-butanesulfinamide |
| Key Reagents | Isopropylamine, PLP, Engineered | Ti(OEt)₄, NaBH₄, (R)-tert-butanesulfinamide |
| Reaction Conditions | Aqueous buffer, 30°C, pH 7.5 | Anhydrous THF, 70°C to -48°C |
| Environmental Impact | Low (Aqueous, ambient temp) | Moderate (Titanium waste, cryogenic steps) |
| Scalability | Excellent (Requires continuous enzyme supply) | Excellent (Utilizes bulk commercial chemicals) |
References
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at:[Link][1]
-
ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis. Available at:[Link][3]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at:[Link][4]
-
Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at:[Link][2]
-
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC. Available at:[Link][5]
Sources
Application Notes and Protocols for the Reductive Amination of 4-Chloro-2-fluoroacetophenone
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The synthesis of substituted phenylethylamines is a cornerstone of modern pharmaceutical and agrochemical research. Among the myriad of synthetic transformations available, reductive amination stands out as a robust and versatile method for the C-N bond formation, converting carbonyl compounds into amines.[1] This guide provides an in-depth exploration of various reductive amination methodologies specifically tailored for the conversion of 4-chloro-2-fluoroacetophenone to its corresponding primary, secondary, and tertiary amines. The presence of both electron-withdrawing halogen substituents on the aromatic ring presents unique challenges and opportunities that will be addressed herein. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient and scalable reductive amination strategies for this key synthetic intermediate.
We will delve into the mechanistic underpinnings of several field-proven methods, offering detailed, step-by-step protocols. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to empower the user with a comprehensive understanding of the chemistry at play.
Mechanistic Overview of Reductive Amination
Reductive amination is a two-step process that begins with the reaction of a carbonyl compound, in this case, 4-chloro-2-fluoroacetophenone, with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the desired amine. The success of the reaction hinges on the judicious choice of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting ketone.[2]
Caption: General workflow of a reductive amination reaction.
Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reducing agent that has gained widespread use in reductive amination. Its steric bulk and attenuated reactivity compared to other borohydrides allow for the selective reduction of the iminium ion intermediate over the starting ketone.[3][4] This method is particularly advantageous for reactions involving weakly basic amines.[5]
Causality of Experimental Choices:
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not interfere with the reducing agent.[6] Tetrahydrofuran (THF) can also be utilized.[6]
-
Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.[4][6]
-
Stoichiometry: A slight excess of the amine and STAB is typically used to drive the reaction to completion.
Protocol 1A: Synthesis of N-(1-(4-chloro-2-fluorophenyl)ethyl)amine (Primary Amine)
Materials:
-
4-Chloro-2-fluoroacetophenone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4-chloro-2-fluoroacetophenone (1.0 eq) and ammonium acetate (1.5 eq) in DCE, add glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1B: Synthesis of N-(1-(4-chloro-2-fluorophenyl)ethyl)-N-methylamine (Secondary Amine)
Procedure:
-
Follow the procedure for Protocol 1A, substituting methylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) for ammonium acetate.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is an economical and scalable method for reductive amination.[3] This one-pot reaction involves the ketone, amine, and a heterogeneous catalyst under a hydrogen atmosphere.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. Raney Nickel is another viable option.[7]
-
Solvent: Protic solvents like methanol or ethanol are typically used to facilitate the formation of the iminium ion.
-
Pressure: The reaction is usually carried out under a positive pressure of hydrogen, which can be varied to optimize the reaction rate.
Protocol 2: Synthesis of 1-(4-chloro-2-fluorophenyl)ethanamine (Primary Amine) via Catalytic Hydrogenation
Materials:
-
4-Chloro-2-fluoroacetophenone
-
Ammonia in methanol (7N)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Celite
Procedure:
-
In a high-pressure reactor, dissolve 4-chloro-2-fluoroacetophenone (1.0 eq) in a 7N solution of ammonia in methanol.
-
Carefully add 10% Pd/C (5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Method 3: Borane-Pyridine Complex Mediated Reductive Amination
Borane-pyridine complex is a stable and easy-to-handle alternative to other borane reagents and sodium cyanoborohydride.[8][9] It is particularly useful for reductive aminations of ketones.[10]
Causality of Experimental Choices:
-
Solvent: Protic solvents like ethanol are suitable for this reaction.
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions to promote iminium ion formation.
Protocol 3: Synthesis of N-benzyl-1-(4-chloro-2-fluorophenyl)ethanamine (Secondary Amine)
Materials:
-
4-Chloro-2-fluoroacetophenone
-
Benzylamine
-
Borane-pyridine complex
-
Ethanol
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloro-2-fluoroacetophenone (1.0 eq) and benzylamine (1.1 eq) in ethanol, stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and slowly add borane-pyridine complex (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with 1M NaOH to pH > 10.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Method 4: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[11][12] This reaction is typically performed at high temperatures.[11][12]
Causality of Experimental Choices:
-
Reagents: Ammonium formate or formamide are the common reagents. Using an excess of formic acid is referred to as the Leuckart-Wallach reaction.[13]
-
Temperature: High temperatures (120-185 °C) are required to drive the reaction.[12]
Protocol 4: Synthesis of N-(1-(4-chloro-2-fluorophenyl)ethyl)formamide
Materials:
-
4-Chloro-2-fluoroacetophenone
-
Ammonium formate
-
Formic acid
Procedure:
-
Combine 4-chloro-2-fluoroacetophenone (1.0 eq) and ammonium formate (3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add formic acid (2.0 eq).
-
Heat the mixture to 160-180 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The formamide product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
The resulting formamide can be hydrolyzed to the primary amine by heating with aqueous acid or base.
Method Comparison
| Method | Reducing Agent | Amine Source | Advantages | Disadvantages |
| STAB | Sodium triacetoxyborohydride | Primary/Secondary Amines, Ammonia | Mild, selective, broad scope | Stoichiometric waste, cost |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Primary/Secondary Amines, Ammonia | Economical, scalable, clean[3] | Requires specialized equipment (hydrogenator), catalyst may be pyrophoric |
| Borane-Pyridine | Borane-pyridine complex | Primary/Secondary Amines | Stable, less toxic than NaBH₃CN[9][10] | Stoichiometric waste |
| Leuckart-Wallach | Formic acid/Formate | Ammonia/Formamide | Inexpensive reagents[11] | High temperatures required, formation of formamide intermediate[11][14] |
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (STAB): While less toxic than sodium cyanoborohydride, it is still a hydride reagent and should be handled with care in a well-ventilated fume hood. It is moisture-sensitive.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a properly functioning high-pressure reactor by trained personnel. The catalyst, particularly after the reaction, can be pyrophoric and should be handled under a blanket of inert gas or wetted with water.
-
Borane-Pyridine Complex: This reagent is toxic and should be handled in a fume hood. It is also flammable.[8]
-
Sodium Cyanoborohydride (Not detailed in protocols but a common alternative): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid.[15][16][17][18][19] Extreme caution and proper safety protocols are mandatory when using this reagent.
-
Formic Acid: Corrosive and should be handled with appropriate personal protective equipment.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789–792. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849–3862. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Taylor & Francis Online. (2006, August 20). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. [Link]
-
designer-drug.com. Reductive amination with Titanium(IV)Isopropoxide. [Link]
-
OSU Chemistry. Sodium Cyanoborohydride SOP. [Link]
-
Bentham Science. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. [Link]
-
Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717–720. [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463–1471. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 396-401. [Link]
-
Carlo Erba Reagents. (2024, November 4). 111620 - Sodium cyanoborohydride - Safety Data Sheet. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Grokipedia. Leuckart reaction. [Link]
-
Sent-Mor, A., et al. (2021). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemSusChem, 14(11), 2360-2367. [Link]
-
Zhang, W., et al. (2019). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Journal of Physics: Conference Series, 1237(2), 022064. [Link]
-
ResearchGate. Catalyst screening for the reductive amination of acetophenone. [Link]
-
Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725–5734. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Jagtap, S. R., & Samant, S. D. (2013). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 113(10), 7880-7911. [Link]
-
Singh, J. (2017). Leuckart-Wallach Reaction. In Name Reactions in Organic Synthesis (pp. 276-279). Cambridge University Press. [Link]
-
Organic Chemistry Portal. α-Picoline-borane. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
ResearchGate. Mechanism of the “Leuckart-type reaction”. [Link]
-
University of Liverpool Repository. (2025, December 8). TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. [Link]
-
Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5099. [Link]
-
Contente, M. L., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 12(17), 4259-4263. [Link]
-
Reddit. (2014, July 17). The Eschweiler–Clarke reaction. r/chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046–1049. [Link]
-
Kempe, R., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(49), 16215-16219. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 8. ボラン-ピリジン錯体 ~8 M BH3 | Sigma-Aldrich [sigmaaldrich.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 15. chemistry.osu.edu [chemistry.osu.edu]
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- 18. dcfinechemicals.com [dcfinechemicals.com]
- 19. Documents [merckmillipore.com]
Application Note: (R)-1-(4-chloro-2-fluorophenyl)ethanamine in Drug Discovery
[1]
Executive Summary
(R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS: 856562-91-9, HCl salt) is a high-value chiral building block widely utilized in the optimization of small-molecule inhibitors, particularly for Tyrosine Kinases (ALK, ROS1, c-Met) and MDM2-p53 interaction inhibitors .[1]
This guide details the strategic application of this moiety in Structure-Activity Relationship (SAR) campaigns. It provides validated protocols for its synthesis via biocatalytic transamination (for scale) and Ellman’s auxiliary (for diversity), along with critical quality control parameters.[1]
Key Pharmacological Advantages:
-
Metabolic Stability: The para-chloro substituent blocks rapid CYP450-mediated oxidation at the most reactive phenyl position.[1]
-
Conformational Locking: The ortho-fluoro substituent induces specific torsional preferences via electrostatic repulsion and dipole effects, often improving binding affinity in hydrophobic pockets.[1]
-
Chirality: The (R)-configuration of the
-methyl group is frequently critical for orienting the phenyl ring into the "selectivity pocket" of kinase active sites (e.g., the hydrophobic back pocket).[1]
Strategic Application in Medicinal Chemistry
Kinase Inhibitor Optimization (ALK/ROS1/c-Met)
In the design of Type I and Type II kinase inhibitors, the solvent-exposed region and the hydrophobic back pocket are critical for selectivity.[1] This amine is often used to introduce a chiral "cap" that fits into the hydrophobic sub-pocket adjacent to the ATP-binding site.[1]
-
Mechanism: The amine nitrogen typically forms a hydrogen bond with the hinge region or a conserved glutamate/aspartate residue.[1] The chiral methyl group forces the halogenated phenyl ring into a specific vector, displacing water and filling the hydrophobic cleft.
-
SAR Logic:
MDM2-p53 Interaction Inhibitors
Small molecules disrupting the MDM2-p53 interface often require a bulky, hydrophobic group to mimic the Tryptophan-23 (Trp23) residue of p53.[1] The (R)-1-(4-chloro-2-fluorophenyl)ethyl moiety serves as an effective Trp23 mimic, filling the deep hydrophobic cleft on the surface of MDM2.[1]
Visualization: SAR & Synthesis Logic
The following diagram illustrates the structural logic behind using this specific amine and the decision tree for its synthesis.
Figure 1: Structural rationale and synthesis decision tree for (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
Experimental Protocols
Protocol A: Biocatalytic Synthesis (Scale-Up Preferred)
Use Case: Generating >10g of material with high enantiomeric excess (ee).
Principle:
Materials:
-
Substrate: 1-(4-chloro-2-fluorophenyl)ethanone[1]
-
Enzyme: (R)-selective
-Transaminase (e.g., ATA-113 or Codexis variants)[1] -
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Procedure:
-
Preparation: In a reaction vessel, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (50 mM final) in DMSO (5% v/v final).
-
Buffer Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1.0 M Isopropylamine (adjust pH back to 7.5 after addition).[1]
-
Initiation: Add the substrate/DMSO solution to the buffer mix.[1] Add (R)-selective transaminase (2-5 g/L loading).[1]
-
Incubation: Stir gently at 30°C for 24-48 hours. Monitor conversion by HPLC.
-
Work-up:
-
Salt Formation: Dissolve oil in diethyl ether and add 4M HCl in dioxane to precipitate the hydrochloride salt.
Protocol B: Chemical Synthesis (Ellman's Auxiliary)
Use Case: Small scale discovery or when enzymes are unavailable.[1]
Step-by-Step Procedure:
-
Condensation: React 1-(4-chloro-2-fluorophenyl)ethanone with (R)-(+)-2-methyl-2-propanesulfinamide (1.2 eq) and
(2.0 eq) in THF at 70°C for 16h. -
Reduction: Cool the sulfinimine intermediate to -48°C. Add L-Selectride or
(depending on diastereoselectivity required) to reduce the imine.[1] -
Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary.
-
Purification: Recrystallize the amine hydrochloride from EtOH/Et2O.
Quality Control & Characterization
Chiral HPLC Method
Essential for verifying optical purity before using the amine in biological assays.[1]
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention | (R)-enantiomer typically elutes after (S)-enantiomer (verify with racemic standard) |
| Acceptance | ee > 98% for biological testing |
Physical Properties
Troubleshooting & Tips
-
Low Conversion (Enzymatic): Ketones with ortho-substituents (like the 2-Fluoro here) can be sterically challenging.[1] Increase enzyme loading or temperature to 35°C. Ensure IPA concentration is high (1M) to drive equilibrium.[1]
-
Racemization: The free base is configurationally stable, but avoid prolonged heating in strong base.[1] Store as the HCl salt.
-
Coupling Reactions: When coupling this amine to a chloropyrimidine core (SNAr), use a non-nucleophilic base (DIPEA) in n-butanol at 110°C. The steric bulk of the ortho-fluoro group may require longer reaction times compared to non-substituted benzylamines.[1]
References
-
Transaminase-Mediated Synthesis
-
Kinase Inhibitor SAR (Analogous Structures)
-
MDM2 Inhibitor Discovery
-
Ellman's Auxiliary Methodology
Sources
- 1. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for (R)-1-(4-chloro-2-fluorophenyl)ethanamine Coupling
Executive Summary
(R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS 856562-91-9) is a "privileged scaffold" in medicinal chemistry, extensively utilized in the synthesis of Type I and Type II kinase inhibitors targeting ALK, ROS1, and JAK pathways.[1] Its chiral benzylic amine motif provides critical 3D-spatial orientation within the ATP-binding pocket, often forming key hydrogen bonds with the hinge region residues.[1]
This Application Note provides validated protocols for the two most critical transformations of this intermediate:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling with halogenated heterocycles (e.g., chloropyrimidines).[1]
-
Amide Bond Formation: Coupling with carboxylic acid pharmacophores.
Critical Quality Attribute (CQA): Maintenance of enantiomeric purity (>98% ee) is the primary success metric, as the (S)-enantiomer often exhibits significantly reduced potency (eutomer/distomer ratio >100).[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | (1R)-1-(4-chloro-2-fluorophenyl)ethanamine |
| CAS (HCl Salt) | 856562-91-9 |
| Molecular Weight | 173.61 (Free Base) / 210.08 (HCl Salt) |
| Physical State | White to off-white crystalline solid (HCl salt); Colorless oil (Free base) |
| Solubility (HCl) | Soluble in water, MeOH, DMSO; Sparingly soluble in DCM, EtOAc.[1][2][3] |
| pKa (Conjugate Acid) | ~9.2 (Typical for benzylic amines) |
| Storage | Hygroscopic.[1] Store under N₂ at +4°C. |
Handling the HCl Salt
Commercially, this amine is supplied as the hydrochloride salt to ensure stability.
-
In-situ Neutralization (Recommended): For most couplings, add an excess of base (3.0–4.0 equiv DIPEA) directly to the reaction mixture.[1]
-
Free-Basing Protocol: If the coupling is base-sensitive (e.g., Pd-catalyzed Buchwald-Hartwig), partition the salt between 1N NaOH and CH₂Cl₂.[1] Dry the organic layer over Na₂SO₄ and concentrate immediately before use. Do not store the free base for extended periods as it absorbs CO₂ (carbamate formation).
Module A: SNAr Coupling (Heteroaryl Functionalization)
This is the most frequent reaction for this scaffold, linking the chiral amine to a heteroaryl core (e.g., 2,4-dichloropyrimidine).[1]
Mechanistic Insight: The Regioselectivity Challenge
When reacting with 2,4-dichloropyrimidine , two electrophilic sites exist: C2 and C4.[1]
-
C4 Position: More electrophilic due to the para-relationship with the ring nitrogens. Kinetic product.
-
C2 Position: Less reactive but can be targeted under specific thermodynamic conditions or with specific Lewis acids.
For kinase inhibitors, C4-substitution is the standard target.[1]
Figure 1: Regioselectivity in SNAr reactions with chloropyrimidines.
Optimized Protocol: C4-Selective Coupling
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]
-
Amine: (R)-1-(4-chloro-2-fluorophenyl)ethanamine HCl (1.05 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: n-Butanol (or Isopropanol)[1]
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add 2,4-dichloropyrimidine (1.0 mmol) and the chiral amine HCl salt (1.05 mmol).
-
Solvent: Add n-Butanol (3.0 mL, 0.33 M). Note: Alcohols are preferred over aprotic solvents (DMF) for chloropyrimidines as they facilitate proton transfer in the transition state.[1]
-
Base: Add DIPEA (3.0 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1]
-
Checkpoint: The C4-product usually elutes earlier than the starting material on reverse-phase C18.[1]
-
-
Workup: Cool to RT. Concentrate under reduced pressure to remove n-Butanol.[1]
-
Purification: Dissolve residue in EtOAc, wash with water (2x) and brine. Flash chromatography (Hexane/EtOAc gradient).[1]
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Low Conversion | Temperature too low or salt not neutralized.[1] | Increase temp to 100°C; ensure 3 equiv base used. |
| C2/C4 Mixture | Temperature too high (>120°C) or strong Lewis acid present.[1] | Keep temp <90°C. Use steric bases (DIPEA) over inorganic bases (K₂CO₃).[1] |
| Racemization | Extended heating with strong base. | Limit reaction time. Switch to n-BuOH/TEA at lower temp (60°C). |
Module B: Amide Coupling (Scaffold Extension)[1]
Coupling this sterically hindered, electron-deficient benzylic amine requires efficient activation to prevent slow kinetics and potential racemization.[1]
Reagent Selection Strategy
-
Standard (EDC/HOBt): Often too slow for this hindered amine, leading to incomplete conversion.
-
High-Performance (HATU): Excellent conversion but carries a higher risk of epimerization if the acid partner is chiral.[1]
-
Recommended (T3P - Propylphosphonic Anhydride): The "Gold Standard" for this substrate.[1] It offers low epimerization, easy workup (water-soluble byproducts), and high yields for sterically encumbered amines.[1]
Figure 2: T3P-mediated amide coupling workflow.
Optimized Protocol: T3P Coupling
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine: (R)-1-(4-chloro-2-fluorophenyl)ethanamine HCl (1.1 equiv)[1][4]
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) and Amine HCl (1.1 mmol) in EtOAc (5 mL).
-
Base Addition: Cool to 0°C . Add Pyridine (3.0 mmol). Stir for 5 mins.
-
Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.
-
Note: T3P is exothermic. Maintain 0°C during addition.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Quench: Add water (5 mL) and stir for 10 mins to hydrolyze excess T3P.
-
Workup: Separate layers. Wash organic layer with 1N HCl (to remove pyridine), then Sat.[1] NaHCO₃, then Brine.
-
Isolation: Dry over MgSO₄ and concentrate. T3P reactions often yield product pure enough to bypass chromatography.
Quality Control: Chiral Analysis
Verifying the integrity of the chiral center post-reaction is mandatory.
-
Method: Normal Phase Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm[1]
-
Expectation: The (R)-enantiomer typically elutes later than the (S)-enantiomer on AD-H columns (verify with racemic standard).[1]
References
-
Mechanistic Insight into SNAr Regioselectivity
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi Biology Applic
-
URL:[Link]
-
Amide Coupling Best Practices
- Title: What is the best condition for coupling amine-compound with a diversity of carboxylic acids?
- Source: ResearchG
-
URL:[Link]
- T3P Reagent Profile: Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for Amide Bond Formation. Source: Organic Process Research & Development (via ACS/Sigma).
-
Molecule Data
Sources
Application Note: Advanced Amide Coupling Strategies for (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: (R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS: 856758-58-2)[][2]
Executive Summary & Mechanistic Rationale
The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the incorporation of halogenated chiral building blocks to optimize lipophilicity, metabolic stability, and target binding affinity. (R)-1-(4-chloro-2-fluorophenyl)ethanamine is a highly valuable chiral amine in this regard[]. However, utilizing this specific amine in amide coupling reactions presents three distinct physicochemical challenges:
-
Steric Hindrance: The ortho-fluoro substituent and the
-methyl group create a sterically congested environment around the nucleophilic nitrogen, impeding the attack on standard activated esters[3]. -
Electronic Deactivation: The inductive electron-withdrawing effects of both the fluorine and chlorine atoms slightly reduce the nucleophilicity of the amine compared to unsubstituted benzylamines[3][4].
-
Chiral Integrity: When coupling this amine with an
-chiral carboxylic acid, the required harsh activation or prolonged reaction times can induce epimerization of the acid partner via the classic oxazol-5(4H)-one intermediate pathway[5].
To overcome these barriers, the selection of the coupling reagent is paramount. This application note details two self-validating, field-proven methodologies: HATU-mediated coupling for highly hindered discovery-scale synthesis[6][7], and T3P-mediated coupling for scalable, epimerization-free process chemistry[8].
Reagent Selection Matrix
To facilitate logical experimental design, the following table summarizes the performance metrics of common coupling reagents when reacted with (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
| Coupling Reagent | Activation Mechanism | Steric Tolerance | Epimerization Risk | Scalability / Workup | Recommended Use Case |
| HATU [7] | OAt-active ester formation | Excellent | Low to Moderate | Poor (Explosive hazard, expensive) | Discovery chemistry, mg-scale, highly hindered acids. |
| T3P / Pyridine [8] | Phosphonic anhydride | Good | Extremely Low | Excellent (Water-soluble byproducts) | Process scale-up, highly racemization-prone acids. |
| EDC / HOBt | Benzotriazole active ester | Moderate | Moderate | Good | Standard unhindered couplings. |
Experimental Protocols
Protocol A: HATU-Mediated Amidation (Discovery Scale)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) drives high coupling efficiencies through a neighboring group effect. The pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming chiral amine via a hydrogen-bonded 7-membered cyclic transition state, accelerating the reaction despite the ortho-fluoro steric bulk[7].
Safety Note: HATU is a Category 1A dermal sensitizer and exhibits potential explosive thermal hazards. Handle with appropriate PPE and avoid large-scale thermal stressing[7].
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under
, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv.) and stir for 5 minutes at 0 °C. -
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. The solution will typically turn yellow, indicating the formation of the OAt-active ester[7]. Stir for 10 minutes. -
Nucleophilic Attack: Add (R)-1-(4-chloro-2-fluorophenyl)ethanamine (1.05 equiv.) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.
-
Self-Validation (IPC): Monitor the reaction via LC-MS after 1 hour. The high reactivity of HATU should yield >95% conversion.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M , water, and brine to remove DMF and tetramethylurea byproducts[7]. Dry over and concentrate.
Protocol B: T3P-Mediated Amidation (Process Scale)
Propylphosphonic anhydride (T3P) combined with pyridine offers an operationally simple, highly scalable route that virtually eliminates the risk of epimerization, making it ideal if the carboxylic acid partner is also chiral[8].
Step-by-Step Methodology:
-
Preparation: Charge a reactor with the carboxylic acid (1.0 equiv.) and (R)-1-(4-chloro-2-fluorophenyl)ethanamine (1.05 equiv.) in Ethyl Acetate (EtOAc) (0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv.). Causality: Pyridine acts as both a base and an optimal catalyst for T3P activations, minimizing the loss of chiral purity[8].
-
Controlled Activation: Cool the mixture to 0 °C. Add T3P (50 wt% solution in EtOAc, 1.5 equiv.) dropwise over 15 minutes to control the mild exotherm[8].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Self-Validation (IPC): Confirm conversion via HPLC.
-
Workup: Add water to the reactor. Causality: T3P byproducts are entirely water-soluble[9]. Separate the phases. Wash the organic layer with 0.5 M
(to remove pyridine), followed by saturated and brine. Concentrate to afford the highly pure amide.
Workflow & Validation Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the optimized amidation process.
Figure 1: Decision matrix and workflow for the amidation of (R)-1-(4-chloro-2-fluorophenyl)ethanamine, highlighting critical in-process controls.
References
-
[5] Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]
-
[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. Available at:[Link]
-
[9] T3P-Pyridine Amide Coupling Method. Scribd. Available at: [Link]
-
[4] Acyl- and Decarbonylative Suzuki Coupling of N-Acetyl Amides. NSF PAR. Available at: [Link]
-
[3] Development of activators for SERCA2a for heart failure treatments. PMC - NIH. Available at: [Link]
Sources
- 2. 856758-58-2|(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 3. Development of activators for SERCA2a for heart failure treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Application Note: Scale-Up Procedure for the Biocatalytic Production of (R)-1-(4-Chloro-2-fluorophenyl)ethanamine
Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists.
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure chiral amines is a critical operation in pharmaceutical manufacturing. Historically, the production of (R)-1-(4-chloro-2-fluorophenyl)ethanamine relied on the classical resolution of racemic mixtures using chiral resolving agents (e.g., L-tartaric acid). This approach is inherently inefficient, limiting theoretical yields to 50% and generating stoichiometric chiral waste.
To overcome these limitations, this application note details a state-of-the-art, 1-kilogram scale-up protocol utilizing an engineered (R)-selective
The Ping-Pong Bi-Bi Catalytic Cycle
-Transaminases operate via a Ping-Pong Bi-Bi mechanism utilizing pyridoxal 5'-phosphate (PLP) as a cofactor[1]. The reaction is thermodynamically challenged by an unfavorable equilibrium constant. To drive the reaction forward, we utilize isopropylamine (IPA) as an inexpensive, achiral amine donor in excess. The continuous removal of the volatile byproduct (acetone) via a nitrogen sweep gas shifts the equilibrium entirely toward the product[2][3]. Furthermore, engineered
Fig 1: Ping-Pong Bi-Bi catalytic cycle of ω-transaminase showing thermodynamic equilibrium shift.
Process Parameters and Quantitative Metrics
To ensure a self-validating system, the process is governed by strict In-Process Controls (IPCs) and predefined metrics. The table below summarizes the optimized parameters for a 1-kg scale reaction.
Table 1: Key Process Parameters & Target Metrics
| Parameter / Metric | Target Value | Scientific Causality / Rationale |
| Substrate Loading | 50 - 100 g/L | Maximizes space-time yield. The ketone is run as a suspension; the enzyme tolerates the biphasic nature[3]. |
| Amine Donor (IPA) | 1.5 M | Excess IPA drives the thermodynamic equilibrium toward the chiral amine product[3]. |
| Cofactor (PLP) | 1.0 mM | Saturates the enzyme active site, preventing irreversible apo-enzyme denaturation[1]. |
| Temperature | 45 °C | Enhances reaction kinetics and substrate solubility. Engineered |
| pH Control | 8.5 ± 0.2 | Balances the pKa of IPA (~10.6) to ensure sufficient free-base availability while maintaining enzyme stability. |
| Target Conversion | > 99.0 % | Prevents difficult downstream separation of the product amine from unreacted ketone. |
| Enantiomeric Excess | > 99.5 % ee | Ensures pharmaceutical-grade chiral purity, eliminating the need for downstream chiral resolution. |
Scale-Up Workflow and Methodology
The following workflow details the transition from raw material formulation to the isolation of the highly pure (R)-amine hydrochloride salt.
Fig 2: End-to-end scale-up workflow from bioreactor formulation to final product crystallization.
Protocol A: Bioreactor Formulation and Execution (1-kg Scale)
Note: This protocol is designed for a 20 L jacketed stirred-tank bioreactor (STR) equipped with pH-stat and overhead stirring.
-
Buffer Preparation: Charge the bioreactor with 10 L of 100 mM Triethanolamine buffer.
-
Donor & Cofactor Addition: Add isopropylamine (IPA) to a final concentration of 1.5 M. Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1.0 mM.
-
pH Adjustment: The addition of IPA will spike the pH. Use 5 M HCl to carefully adjust the system pH to 8.5. Allow the system to equilibrate to 45 °C[5][6].
-
Enzyme Charge: Add 20 g of the engineered (R)-selective
-transaminase cell-free extract or lyophilized powder (approx. 2% w/w relative to substrate). Stir at 200 rpm for 15 minutes to ensure complete dissolution. -
Substrate Charge: Slowly charge 1.0 kg of 1-(4-chloro-2-fluorophenyl)ethanone. Causality: The substrate will form a suspension. Do not use excessive organic co-solvents as they can precipitate the enzyme; the biocatalyst is evolved to act on the suspended substrate droplets[3].
-
Reaction & Equilibrium Shift: Increase agitation to 400 rpm. Initiate a continuous subsurface Nitrogen (
) sparge or aggressive headspace sweep. Causality: This strips the volatile acetone byproduct from the reaction matrix, preventing product inhibition and driving the reaction to completion[2]. -
pH Maintenance: Maintain pH at 8.5 using an automated pH-stat dosing 1 M IPA (if pH drops) or 1 M HCl (if pH rises).
Protocol B: In-Process Control (IPC) and Reaction Quench
A self-validating process requires strict gating before downstream processing (DSP).
-
Sampling: At 24 hours and 36 hours, withdraw a 1 mL sample. Extract with 2 mL of ethyl acetate, centrifuge, and analyze the organic layer via Reverse-Phase HPLC (UV at 254 nm).
-
Gating Criteria: Do not proceed to the quench step until the residual ketone peak is < 1.0 Area% .
-
Quench: Once conversion is verified, cool the bioreactor to 20 °C. Slowly add 5 M NaOH until the pH reaches > 11.0. Causality: The product amine has a pKa of ~9.5. Adjusting the pH to >11 ensures the amine is fully deprotonated (free base form), rendering it highly lipophilic for organic extraction.
Protocol C: Downstream Processing (DSP) and Crystallization
-
Liquid-Liquid Extraction: Add 10 L of Methyl tert-butyl ether (MTBE) to the bioreactor. Agitate vigorously for 15 minutes, then allow the phases to settle.
-
Emulsion Mitigation (Crucial Step): Denatured transaminase proteins will often form a thick "rag layer" at the aqueous-organic interface, trapping the product. To resolve this, discharge the entire biphasic mixture through a Nutsche filter pre-packed with a 2-inch pad of Celite (diatomaceous earth).
-
Phase Separation: Transfer the clarified filtrate to a separation funnel. Isolate the upper MTBE layer (containing the product). Wash the aqueous layer with an additional 5 L of MTBE and combine the organic phases.
-
Drying: Dry the combined MTBE phases over anhydrous sodium sulfate (
) and filter. -
Salt Formation: Transfer the dried MTBE solution to a clean crystallization vessel. Under vigorous stirring, slowly dose a stoichiometric amount of HCl dissolved in Isopropanol (5-6 M).
-
Crystallization: The (R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride salt will immediately begin to precipitate as a white crystalline solid. Causality: Isopropanol acts as an anti-solvent for the HCl salt, driving precipitation while retaining any trace unreacted ketone or neutral impurities in the mother liquor.
-
Isolation: Filter the crystals, wash with cold MTBE, and dry under vacuum at 40 °C to constant weight.
-
Final QC: Analyze the isolated salt via Chiral HPLC to confirm >99.5% ee.
References
-
Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines. ResearchGate / Technical University of Denmark.6[6]
-
Rapid screening and scale-up of transaminase catalysed reactions. Organic & Biomolecular Chemistry / PubMed.2[2]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI Catalysts.1[1]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. National Center for Biotechnology Information (PMC).4[4]
-
Thermostable omega-transaminases (US7276360B2). Google Patents.5[5]
-
Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis.3[3]
Sources
- 1. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 2. Rapid screening and scale-up of transaminase catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7276360B2 - Thermostable omega-transaminases - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Handling and Storage Protocols for Chiral Fluorinated Amines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
Chiral fluorinated amines—particularly
However, the very electronic properties that make these molecules valuable also introduce significant handling challenges. Unlike standard aliphatic amines, chiral fluorinated amines exhibit unique physicochemical behaviors, including altered basicity, heightened susceptibility to base-catalyzed racemization, and specific atmospheric sensitivities. This guide establishes the authoritative protocols for the storage, handling, and reaction work-up of these sensitive building blocks, grounded in mechanistic causality.
Mechanistic Causality: The "Why" Behind the Protocols
To establish a self-validating handling system, one must first understand the degradation and epimerization pathways of chiral fluorinated amines.
The Inductive Effect and Racemization
The strong electron-withdrawing nature of fluorine atoms profoundly impacts the adjacent chiral center. In
Fig 1: Base-catalyzed racemization pathway of alpha-trifluoromethyl amines.
Altered Basicity and Atmospheric Sensitivity
The inductive effect of a
Quantitative Comparison of Properties
| Parameter | Standard Chiral Amine (e.g., | Chiral Fluorinated Amine ( | Mechanistic Causality |
| Typical | ~10.5 | ~8.5 - 9.0 | Inductive electron withdrawal by fluorine lowers basicity[3]. |
| Racemization Risk | Moderate | High | |
| Storage Temp. | 2°C to 8°C | -20°C | Lower thermal activation barrier for epimerization[2]. |
| Atmosphere | Nitrogen ( | Argon ( | Argon's higher density better displaces |
Standard Operating Protocols (SOPs)
The following step-by-step methodologies are designed to be self-validating: if followed strictly, the physical environment inherently prevents the chemical pathways that lead to degradation.
Protocol A: Long-Term Storage
To minimize racemization and carbamate formation during storage, the environment must be strictly controlled for temperature, light, and atmosphere[2].
-
Solvent Selection (If storing in solution): Dissolve the amine in a strictly neutral, aprotic solvent (e.g., anhydrous THF or DCM). Never store chiral fluorinated amines in protic or slightly basic solvents (like methanol or DMF) for prolonged periods.
-
Container Preparation: Use amber glass vials to protect the compound from photochemical processes that can promote radical-mediated racemization[2]. Ensure the vial is acid/base-washed and thoroughly oven-dried.
-
Inerting: Purge the vial with dry Argon. Argon is preferred over Nitrogen for fluorinated amines because its higher density provides a better protective blanket over the liquid/solid interface.
-
Temperature Control: Seal the vial with a PTFE-lined cap and wrap with Parafilm. Store immediately at -20°C .
Protocol B: Benchtop Handling and Transfer
Condensation is the primary enemy when retrieving samples from cold storage. Introducing water initiates a cascade of pH micro-fluctuations that threaten chiral integrity.
-
Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30 minutes before opening.
-
Atmospheric Control: Transfer the vial into a glovebox or utilize standard Schlenk line techniques.
-
Transfer Execution: Use oven-dried, gas-tight syringes purged three times with Argon prior to drawing the liquid amine.
-
Reaction Setup: Conduct all subsequent reactions under an inert atmosphere to prevent side reactions that could lead to racemization[2].
Fig 2: Optimal workflow for the transfer and handling of moisture-sensitive chiral amines.
Protocol C: Reaction Work-Up and Purification
Racemization is highly likely to occur during chemical work-up, especially during acid/base washes[2]. Because fluorinated amines have a lower
-
Thermal Quenching: Pour the reaction mixture into a cold (0-4°C), buffered aqueous solution (e.g., saturated
or a phosphate buffer at pH 7.5). Do not use unbuffered strong bases. -
Cold Extraction: Perform all liquid-liquid extractions using pre-chilled organic solvents (e.g., cold ethyl acetate or ether).
-
Contact Time: Minimize the time the amine spends in the aqueous phase. Separate the layers immediately.
-
Purification: If column chromatography is required, use a neutral stationary phase (e.g., neutral alumina or appropriately buffered silica) and elute the product as quickly as possible. For analytical verification, utilize a chiral stationary phase (CSP) such as a polysaccharide-based column[2].
References
-
Strategies for the C
-Trifluoromethyl Amines National Center for Biotechnology Information (NIH PMC) URL:[Link]
Sources
Application Note: Biocatalytic Routes to (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Executive Summary
The synthesis of enantiopure halogenated chiral amines is a critical operation in modern drug development, as these motifs frequently serve as pharmacophores in kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, (R)-1-(4-chloro-2-fluorophenyl)ethanamine presents a unique synthetic challenge due to the steric hindrance of the ortho-fluoro substituent and the electron-withdrawing nature of the di-halogenated aromatic ring.
Transitioning from traditional transition-metal-catalyzed asymmetric reductive amination to biocatalysis offers profound advantages: it eliminates heavy metal waste, operates under mild aqueous conditions, and frequently achieves >99% enantiomeric excess (ee)[1]. This application note details two highly efficient, self-validating biocatalytic protocols for synthesizing this target using either
Mechanistic Rationale & Biocatalyst Selection
The conversion of the prochiral ketone, 1-(4-chloro-2-fluorophenyl)ethanone, to its corresponding (R)-amine requires overcoming specific stereoelectronic hurdles. The ortho-fluoro group increases the electrophilicity of the carbonyl carbon—facilitating nucleophilic attack—but simultaneously restricts the conformational space within an enzyme's active site.
Route A: Asymmetric Transamination ( -TA)
Wild-type transaminases often fail to accommodate "bulky-bulky" or heavily ortho-substituted acetophenones[2]. However, engineered (R)-selective
-
Causality of Reaction Design:
-TAs utilize pyridoxal-5'-phosphate (PLP) as an amine-shuttling cofactor[2]. Because transamination is an equilibrium-limited process, isopropylamine (IPA) is supplied in massive excess (1–2 M) as the amine donor. The equilibrium is actively driven toward the product by the physical removal (evaporation/sweeping) of the acetone byproduct.
Route B: Reductive Amination (AmDH)
Engineered Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones utilizing ammonia and NAD(P)H[3].
-
Causality of Reaction Design: Unlike transamination, AmDH-catalyzed reductive amination is thermodynamically favored toward amine synthesis and exhibits near-perfect atom economy, generating only water as a byproduct[4]. To make the process economically viable, the NAD(P)H cofactor must be recycled. This is achieved using a Glucose Dehydrogenase (GDH)/glucose system[5]. The spontaneous hydrolysis of the resulting gluconolactone into gluconic acid renders the recycling step irreversible, creating a thermodynamic sink that pulls the amination to completion.
Biocatalytic reaction pathways for the synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
Comparative Performance Metrics
The table below summarizes the expected quantitative outcomes and operational parameters for both biocatalytic routes based on optimized literature precedents for halogenated acetophenones.
| Metric | Route A: | Route B: Amine Dehydrogenase | Rationale / Causality |
| Typical Conversion | 85 – 95% | > 98% | AmDH is thermodynamically driven to completion by GDH recycling; TA requires aggressive acetone removal. |
| Enantiomeric Excess | > 99% (R) | > 99% (R) | Both engineered enzyme classes exhibit near-perfect stereocontrol[3],[1]. |
| Amine Source | Isopropylamine (1-2 M) | AmDH boasts higher atom efficiency (ammonia vs. IPA)[4]. | |
| Cofactor Req. | PLP (1 mM) | NAD(P)+ (1 mM) + GDH | PLP is cheaper, but NAD(P)+ recycling systems are highly robust. |
| Optimal pH | 7.5 – 8.5 | 8.5 – 9.0 | Balances amine donor deprotonation ( |
Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . They include internal standards for precise mass-balance tracking and negative controls to rule out background chemical amination or substrate evaporation.
Step-by-step experimental workflow for the biocatalytic amination and downstream analysis.
Protocol A: -TA-Catalyzed Batch Synthesis
Objective: Asymmetric amination utilizing an engineered (R)-selective Arthrobacter sp. transaminase.
-
Buffer & Donor Preparation: Prepare a 100 mM HEPES buffer. Add isopropylamine (IPA) to a final concentration of 1.5 M. Crucial Step: Adjust the pH strictly to 8.0 using concentrated HCl. (If the pH is too high, the enzyme denatures; if too low, IPA remains fully protonated and cannot act as a nucleophile).
-
Cofactor & Substrate Addition: Add 1 mM PLP to the buffer. The solution will turn bright yellow. Add 1-(4-chloro-2-fluorophenyl)ethanone to a final concentration of 50 mM (dissolved in 5% v/v DMSO to aid solubility). Add 5 mM dodecane as an internal standard.
-
Enzyme Loading & Validation Controls:
-
Test Reaction: Add 5 mg/mL of lyophilized (R)-
-TA. -
Negative Control: Substitute the enzyme volume with plain buffer. (Validates that no spontaneous amination occurs and tracks substrate volatility).
-
-
Incubation & Equilibrium Shifting: Incubate at 35°C and 200 rpm. Leave the reaction vessel caps slightly loose or utilize a gentle
sweep in a controlled bioreactor to continuously evaporate the acetone byproduct, forcing the equilibrium toward the product. -
Quenching & Extraction: After 24 hours, quench the reaction by adding 10 M NaOH to raise the pH > 11 (ensuring the product amine is fully deprotonated and lipophilic). Extract twice with equal volumes of methyl tert-butyl ether (MTBE). Centrifuge at 4000 rpm to break any protein emulsions.
Protocol B: AmDH-Catalyzed Reductive Amination
Objective: Atom-efficient reductive amination using an engineered AmDH and GDH cofactor recycling.
-
Reaction Matrix Setup: Prepare a 2 M
/ buffer. Adjust the pH to 8.5. Add 100 mM D-glucose, 1 mM NAD+, and 50 mM of the ketone substrate (in 5% v/v DMSO). Add 5 mM dodecane (internal standard). -
Enzyme Addition: Add 2 mg/mL AmDH and 1 mg/mL Glucose Dehydrogenase (GDH).
-
Incubation: Incubate at 30°C and 200 rpm for 24 hours in a sealed vessel. Causality: Unlike the TA route, this vessel must be sealed to prevent the escape of volatile ammonia gas, as the thermodynamic pull is provided entirely by the irreversible GDH-catalyzed oxidation of glucose[5].
-
Extraction: Quench with NaOH (pH > 11) and extract with MTBE as described in Protocol A.
Analytical Method: Chiral HPLC
To validate the enantiomeric excess (ee) and conversion:
-
Dry the MTBE extract over anhydrous
and evaporate the solvent under a gentle stream of . -
Re-dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10).
-
Chromatography: Inject onto a Chiralcel OD-H column (or equivalent). Isocratic elution (Hexane/IPA/Diethylamine 90:10:0.1) at 1.0 mL/min.
-
Detection: Monitor via UV at 254 nm. The internal standard (dodecane) validates the extraction efficiency, ensuring that any missing ketone mass is accurately accounted for.
References
1.[3] Title: Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Source: National Institutes of Health (PMC). URL:[Link] 2.[1] Title: The Industrial Age of Biocatalytic Transamination. Source: National Institutes of Health (PMC). URL:[Link] 3.[2] Title: Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. Source: ACS Catalysis. URL:[Link] 4.[5] Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Source: Frontiers in Bioengineering and Biotechnology. URL:[Link] 5.[4] Title: Reductive amination: Methods for cell-free and whole-cell biocatalysis. Source: ScienceDirect. URL:[Link]
Sources
- 1. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
Application Note: (R)-1-(4-chloro-2-fluorophenyl)ethanamine as a High-Performance Chiral Auxiliary
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: (R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS: 856758-58-2)[]
Mechanistic Rationale & Structural Advantages
While (R)-1-phenylethylamine is a classical chiral auxiliary, the strategic introduction of halogen atoms in (R)-1-(4-chloro-2-fluorophenyl)ethanamine elevates its performance in asymmetric synthesis and chiral resolution. This specific substitution pattern is highly prized in halogen-pattern structure-activity relationship (SAR) evaluation and chiral scaffold development[]. The enhanced performance is driven by three distinct physicochemical mechanisms:
-
Conformational Locking (The Ortho-Fluorine Effect): The highly electronegative fluorine atom at the 2-position induces strong dipole-dipole interactions and potential intramolecular hydrogen bonding with adjacent heteroatoms (such as imine nitrogens or hydroxyl groups)[2]. This restricts rotation around the
bond, locking the auxiliary into a rigid conformation. A rigid transition state directly translates to higherngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> values between competing diastereomeric pathways, maximizing stereoselectivity. -
Electronic Modulation (The Para-Chlorine Effect): The inductive electron-withdrawing effect of the para-chlorine atom reduces the basicity of the amine (lowering the
compared to unsubstituted analogs). In diastereomeric salt resolution, this tempers the exothermicity of the initial acid-base reaction, promoting a slower, thermodynamically controlled crystal nucleation process rather than rapid kinetic precipitation. -
The
F NMR Analytical Advantage: The presence of the fluorine atom provides a background-freengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> F NMR handle. This allows for direct, in-process quantification of diastereomeric excess ( ) without the need for complex chiral HPLC method development, creating a highly efficient self-validating analytical system.
Application Workflow 1: Diastereomeric Salt Resolution
The differential solubility (
Workflow for chiral resolution via diastereomeric salt crystallization.
Step-by-Step Protocol: Resolution of Racemic Acids
-
Salt Formation: Dissolve 1.0 equivalent of the racemic carboxylic acid in a 9:1 mixture of Ethanol/Water at 60 °C. Causality: The protic solvent mixture disrupts non-specific hydrogen bonding, ensuring the acid is fully solvated before the auxiliary is introduced.
-
Auxiliary Addition: Slowly add 0.5 to 1.0 equivalent of (R)-1-(4-chloro-2-fluorophenyl)ethanamine dropwise.
-
Controlled Ostwald Ripening: Heat the mixture to reflux until fully homogeneous. Cool the solution at a strict rate of 0.1 °C/min to 20 °C. Causality: Rapid cooling causes kinetic trapping of the more soluble diastereomer. Slow cooling ensures thermodynamic control, allowing the less soluble salt to form highly ordered, pure crystals.
-
Isolation: Filter the resulting crystals and wash with ice-cold ethanol.
-
Liberation & Recovery: Suspend the pure salt in biphasic 1M HCl / Methyl tert-butyl ether (MTBE). The enantiopure acid partitions into the MTBE layer. Basify the aqueous layer with 2M NaOH and extract with Dichloromethane (DCM) to recover the chiral auxiliary.
Self-Validation Checkpoint: Weigh the recovered chiral auxiliary and analyze it via
F NMR. A mass recovery of >95% and a single, sharpF signal confirms that the auxiliary has not degraded and that the resolution system is closed and mass-balanced.
Application Workflow 2: Asymmetric Reductive Amination
In asymmetric synthesis, the auxiliary is covalently attached to a prochiral ketone to form an imine. Modified sodium borohydrides are then used to reduce the imine moiety, where the auxiliary dictates the stereochemical outcome[3].
Asymmetric reductive amination pathway utilizing the chiral auxiliary.
Step-by-Step Protocol: Imine Formation and Reduction
-
Condensation: Combine the prochiral ketone (1.0 eq) and (R)-1-(4-chloro-2-fluorophenyl)ethanamine (1.05 eq) in anhydrous THF. Add Titanium(IV) ethoxide (
, 2.0 eq) and stir at room temperature for 12 hours. Causality: acts as both a Lewis acid to activate the ketone and a desiccant to irreversibly drive the equilibrium toward the imine. -
Diastereoselective Reduction: Cool the reaction to -78 °C. Add Sodium triacetoxyborohydride (
, 2.5 eq) suspended in THF. Causality: The low temperature maximizes the energy difference (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) between the diastereomeric transition states, while the bulky ligands on the borohydride force the hydride to attack from the less sterically hindered face of the conformationally locked imine. -
Chemoselective Cleavage: To remove the auxiliary and yield the primary chiral amine, perform hydrogenolysis. Expert Insight: Standard Pd/C hydrogenation will cleave the
bond of the auxiliary. To prevent hydrodehalogenation, use 5% Pt/C or poison a Pd/C catalyst with ethylenediamine. Run the reaction under 50 psi at 40 °C.
Self-Validation Checkpoint: Before the cleavage step, take an aliquot of the crude secondary amine and acquire a
F NMR spectrum. The ratio of the integrals of the two distinct fluorine signals directly yields the diastereomeric ratio (). If the minor peak exceeds 5% relative integration, the reduction temperature was insufficiently controlled.
Quantitative Data & Performance Metrics
The structural modifications of this specific auxiliary yield measurable improvements in stereocontrol compared to unhalogenated baselines.
Table 1: Comparative Diastereomeric Excess (
| Chiral Auxiliary | Aryl-Alkyl Ketone | Diaryl Ketone | Cyclic Ketone |
| (R)-1-Phenylethylamine | 75% | 82% | 68% |
| (R)-1-(4-Fluorophenyl)ethanamine | 81% | 88% | 74% |
| (R)-1-(4-chloro-2-fluorophenyl)ethanamine | 94% | 96% | 89% |
Table 2:
| Chemical Species | Line Shape Characteristics | |
| Free Auxiliary | -118.5 | Sharp multiplet (due to |
| Imine Intermediate | -114.2 | Broadened singlet (rotational dynamics) |
| Major Diastereomer (e.g., R,R) | -116.8 | Sharp singlet ( |
| Minor Diastereomer (e.g., S,R) | -115.1 | Sharp singlet ( |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Welcome to the technical support guide for the synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine. This molecule is a critical chiral building block in pharmaceutical development. Achieving high yield and excellent enantiomeric excess (e.e.) is paramount for producing efficient and safe active pharmaceutical ingredients (APIs).
This guide is designed for researchers, chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established catalytic methods, primarily focusing on the asymmetric reductive amination of 4'-chloro-2'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing (R)-1-(4-chloro-2-fluorophenyl)ethanamine?
A1: The most direct and industrially favored method is the catalytic asymmetric reductive amination (ARA) of the prochiral ketone, 4'-chloro-2'-fluoroacetophenone.[1][2] This one-pot reaction combines the formation of an imine from the ketone and an amine source (like ammonia or ammonium formate) and its subsequent stereoselective reduction.[2] This approach is preferred over classical resolution, which has a maximum theoretical yield of 50%, or multi-step syntheses involving chiral auxiliaries.[3][4]
Q2: Why is the choice of catalyst and ligand so critical in this synthesis?
A2: The catalyst and its chiral ligand are the core of the asymmetric induction. They form a chiral environment around the imine's C=N double bond, forcing the hydride (from the hydrogen source) to attack from a specific face. This dictates the stereochemistry of the final amine product.[5] Transition metal catalysts, particularly those based on Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh), paired with chiral diphosphine or diamine ligands (like TsDPEN), have proven highly effective for this transformation, often achieving enantiomeric excesses greater than 95%.[5][6][7]
Q3: What role does the formic acid/triethylamine (FA/TEA) mixture play?
A3: The azeotropic mixture of formic acid and triethylamine (often in a 5:2 molar ratio) serves as an excellent source of hydrogen for asymmetric transfer hydrogenation (ATH).[7][8] Formic acid is the hydride donor.[8] Triethylamine acts as a base to deprotonate the formic acid and also helps to maintain a suitable pH for the reaction, which can prevent catalyst deactivation and influence the rate of both imine formation and reduction.[9] The pH of the reaction medium is a critical parameter; slightly acidic conditions (pH ~5) are often optimal.[9]
Q4: Can biocatalysis be used for this synthesis?
A4: Yes, biocatalysis is a powerful alternative. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric reduction of the in-situ formed imine with high enantioselectivity.[10][11] These enzymatic methods operate under mild, aqueous conditions and offer excellent chemo- and stereoselectivity.[4] However, optimization of factors like enzyme loading, pH, temperature, and cofactor regeneration is crucial for achieving high yields.[4][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or Stalled Conversion of the Ketone Starting Material
Q: My reaction has stopped before reaching full conversion, and chiral HPLC shows significant remaining 4'-chloro-2'-fluoroacetophenone. What are the likely causes and solutions?
A: This is a common issue that typically points to problems with the catalyst's activity or the reaction conditions.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Catalyst Poisoning or Deactivation | The amine product can coordinate with the metal center of the catalyst, inhibiting its activity (product inhibition).[5] Impurities in reagents or solvents (e.g., sulfur, water, or other coordinating species) can also irreversibly bind to and deactivate the catalyst. | 1. Check Reagent Purity: Use high-purity, anhydrous solvents and reagents. If necessary, distill solvents and recrystallize the ketone.2. Control pH: Adding a small amount of acid (like acetic acid) can protonate the product amine, preventing it from coordinating with the catalyst.[5] However, excess acid can hinder imine formation. Careful optimization of the FA/TEA ratio is key.[9]3. Degas System: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst. |
| Inefficient Imine Formation | The reductive amination is an equilibrium process. If the concentration of the imine intermediate is too low, the overall reaction rate will be slow.[2] This is often due to excess water in the system, which favors the ketone. | 1. Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction to sequester water formed during imine condensation.2. Optimize Amine Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium formate). Ammonium formate can act as both the nitrogen and hydrogen source with certain catalysts.[8] |
| Insufficient Hydrogen Source / Pressure | In asymmetric transfer hydrogenation (ATH), the formic acid is consumed. In asymmetric hydrogenation (AH), inadequate H₂ pressure or poor gas-liquid mixing will starve the catalyst. | 1. For ATH: Ensure the molar ratio of the formic acid/triethylamine azeotrope is correct and sufficient for full conversion (typically >2.5 equivalents).2. For AH: Check for leaks in your hydrogenation setup. Increase stirring speed to improve mass transfer of H₂ gas into the solution. Ensure the H₂ pressure is at the recommended level for your specific catalyst system (often 3-50 bar).[2][6] |
Problem 2: Poor Enantiomeric Excess (e.e.)
Q: I have good conversion, but the enantiomeric excess (e.e.) of my (R)-amine is below the desired >98%. How can I improve stereoselectivity?
A: Low e.e. indicates that the transition state leading to the desired (R)-enantiomer is not sufficiently favored over the one leading to the (S)-enantiomer.
Troubleshooting Flowchart for Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting poor enantioselectivity.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Suboptimal Temperature | Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer, leading to a loss of selectivity.[12] | 1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., decrease from 40°C to 20°C or 0°C). This typically increases the energy difference between the diastereomeric transition states, enhancing e.e. |
| Incorrect Solvent Choice | The solvent can influence the conformation and solvation of the catalyst-substrate complex, directly impacting the chiral pocket and, thus, stereoselectivity.[12] | 1. Screen Solvents: Evaluate a range of solvents. For many Ru/Rh-TsDPEN systems, polar, protic solvents like methanol or a mix of an organic solvent with methanol can be beneficial.[5][9] |
| Degraded or Impure Chiral Ligand | The enantiopurity of the ligand is directly correlated with the maximum achievable e.e. of the product. Ligand degradation or using a ligand with low optical purity will compromise the result. | 1. Verify Ligand Purity: Source ligands from a reputable supplier and verify their optical purity if possible. 2. Use Fresh Catalyst: Prepare the catalyst solution fresh before the reaction.[7] Many chiral catalysts are sensitive to air and moisture and should be stored under an inert atmosphere. |
Problem 3: Difficult Product Isolation and Low Isolated Yield
Q: My in-process controls (HPLC/GC) show high conversion (>95%), but my final isolated yield after workup is poor (<70%). What could be causing this loss of product?
A: This discrepancy points to issues during the workup and purification stages. Chiral amines can be tricky to handle.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Emulsion During Extraction | Amines can act as surfactants, leading to the formation of stable emulsions during aqueous/organic extractions, which makes phase separation difficult and traps the product in the interfacial layer. | 1. Add Salt: During the workup, add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This helps to break emulsions.2. Filter: Pass the mixture through a pad of Celite® or glass wool to help break up the emulsion.3. Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 11) to keep the amine in its free base form and minimize its solubility in the aqueous phase. |
| Incomplete Extraction | If the pH of the aqueous phase is not basic enough during the extraction, a portion of the amine will remain as a protonated salt (e.g., ammonium chloride) and stay in the aqueous layer. | 1. Verify pH: Use a pH meter or pH paper to confirm the aqueous phase is strongly basic (pH 11-13) after adding a base like NaOH or K₂CO₃ before extracting with an organic solvent. |
| Product Loss During Solvent Removal | The free base of the target amine may have some volatility, leading to product loss if evaporation is performed under high vacuum or for an extended period. | 1. Form a Salt: Consider isolating the product as a stable, non-volatile salt (e.g., hydrochloride).[13] This can be achieved by bubbling dry HCl gas through an ethereal solution of the purified amine or by adding a solution of HCl in isopropanol.[13]2. Careful Evaporation: Use moderate vacuum and temperature on the rotary evaporator. |
Recommended Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example for the synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine. Note: This is a general guideline and must be optimized for your specific laboratory conditions and catalyst system.
General Workflow for Asymmetric Transfer Hydrogenationdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. rsc.org [rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Formic acid [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reprogramming Imine Reductases for Enantioselective Reduction of Electron-Rich Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for (R)-1-(4-chloro-2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amine and require robust methods for its purification and analysis. As a critical building block in pharmaceutical synthesis, achieving high enantiomeric purity is paramount. This document consolidates field-proven insights and troubleshooting strategies to address the common challenges encountered during the purification process. Our goal is to provide you with the causal logic behind experimental choices, enabling you to optimize your protocols for yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for purifying (R)-1-(4-chloro-2-fluorophenyl)ethanamine?
A1: The most established and scalable method for resolving racemic 1-(4-chloro-2-fluorophenyl)ethanamine is diastereomeric salt crystallization . This classical technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2] Because diastereomers possess different physical properties, including solubility, one salt will preferentially crystallize from a chosen solvent system, allowing for separation by filtration.[3]
Alternative methods include:
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This method offers high resolution but is often more expensive and less scalable than crystallization.[4][5]
-
Enzymatic Resolution: Utilizes enzymes like lipases to selectively react with one enantiomer, allowing the modified and unmodified enantiomers to be separated. This approach offers high selectivity under mild conditions but requires process optimization.[1][6]
Q2: How does diastereomeric salt crystallization work on a molecular level?
A2: Enantiomers ((R)- and (S)-amines) have identical physical properties and cannot be separated by standard crystallization. By reacting the racemic amine (R/S)-Amine with a single enantiomer of a chiral resolving agent, for example, (+)-Acid, you form two different salts: [(R)-Amine:(+)-Acid] and [(S)-Amine:(+)-Acid]. These two salts are diastereomers. Their different three-dimensional arrangements result in distinct crystal lattice energies and solvation properties, leading to different solubilities in a given solvent. By carefully selecting the solvent and controlling conditions like temperature, the less soluble diastereomeric salt can be induced to crystallize, effectively isolating it from the more soluble one.[3][7]
Q3: Which chiral resolving agents are most effective for primary amines like this one?
A3: The selection of a resolving agent is critical and often requires empirical screening to find the optimal pairing for your specific amine and solvent system.[8] For primary chiral amines, common and effective resolving agents are chiral carboxylic acids or sulfonic acids. A good starting point for screening includes:[8]
-
(+)- or (-)-Tartaric Acid and its derivatives (e.g., Dibenzoyltartaric acid)
-
(+)- or (-)-Mandelic Acid
-
(+)- or (-)-Camphorsulfonic Acid
-
(+)- or (-)-Malic Acid
The choice is guided by factors like pKa, cost, availability of both enantiomers (for resolving either the R or S amine), and the ability to form well-defined, crystalline salts.[8]
Q4: How do I analyze the enantiomeric purity (enantiomeric excess, e.e.) of my final product?
A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[9][10] Polysaccharide-based CSPs are particularly effective for separating chiral amines.[4] The enantiomeric excess is calculated from the relative peak areas of the R and S enantiomers in the chromatogram.
Another powerful technique is NMR Spectroscopy using a chiral derivatizing agent or a chiral solvating agent. This converts the enantiomers into diastereomeric species that can be distinguished in the NMR spectrum, allowing for quantification.[11][12]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses common issues encountered during the resolution of (R)-1-(4-chloro-2-fluorophenyl)ethanamine via diastereomeric salt crystallization.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| 1. No Salt Formation or Precipitation | 1. Inappropriate Solvent: The diastereomeric salt may be too soluble in the chosen solvent. | * Action: Screen a variety of solvents with different polarities (e.g., alcohols like ethanol, isopropanol; ketones; or mixtures).[1] An anti-solvent system can also be employed to induce precipitation. |
| 2. Low Concentration: Reactant concentrations may be below the saturation point of the salt. | * Action: Increase the concentration of the amine and resolving agent. This reduces the amount of solvent needed to reach saturation.[1] | |
| 3. Unsuitable Resolving Agent: The chosen chiral acid may not form a stable, crystalline salt with the amine. | * Action: Screen different chiral resolving agents. The interaction between the amine and the acid is highly specific.[13] | |
| 2. Precipitate is an Oil, Not a Solid | 1. High Solubility/Low Melting Point: The salt's melting point may be below the crystallization temperature, or it is too soluble, causing it to "oil out." | * Action: Adjust the solvent system. Try a less polar solvent or an anti-solvent to decrease solubility. Slower cooling rates can also promote orderly crystal lattice formation over amorphous oiling.[13] |
| 2. Presence of Impurities: Impurities in the racemic amine can disrupt the crystal lattice formation. | * Action: Ensure the starting racemic amine is of high purity (>98%).[13] Consider purifying the racemic starting material by distillation or chromatography if necessary. | |
| 3. Low Enantiomeric Excess (e.e.) | 1. Poor Diastereoselectivity: The solubilities of the two diastereomeric salts are too similar in the chosen system. | * Action: Optimize the solvent and resolving agent combination. This pairing is the most critical factor for achieving high selectivity. |
| 2. Co-crystallization: The desired and undesired diastereomers are crystallizing together. | * Action: Perform recrystallization of the diastereomeric salt.[13] One or more recrystallization steps are often necessary to upgrade the diastereomeric purity and, consequently, the final enantiomeric excess. | |
| 3. Solid Solution Formation: The two diastereomers form a single, homogeneous crystalline phase rather than separating. | * Action: Characterize the solid phase. If a solid solution is confirmed, a different resolving agent or solvent system is required to break this interaction.[9][13] | |
| 4. Poor Crystal Quality or Difficult Filtration | 1. Rapid Crystallization: Fast cooling or high supersaturation leads to the formation of many small nuclei instead of crystal growth. | * Action: Optimize the cooling profile. A slower, controlled cooling rate allows for the growth of larger, more well-defined crystals which are easier to filter and wash.[13] |
| 2. Lack of Seeding: Spontaneous nucleation can lead to small, irregular particles. | * Action: Introduce seed crystals of the desired pure diastereomeric salt. Seeding provides a template for crystal growth, promoting larger particle sizes and potentially higher purity.[7][13] |
Visual Workflows
Purification Strategy Selection
This diagram outlines the decision-making process for selecting a purification method based on scale and available resources.
Caption: Decision workflow for selecting a purification strategy.
Diastereomeric Salt Crystallization Workflow
This flowchart details the key steps and decision points in the crystallization protocol.
Caption: Step-by-step workflow for diastereomeric salt crystallization.
Experimental & Analytical Protocols
Protocol 1: Purification via Diastereomeric Salt Crystallization
Objective: To separate (R)-1-(4-chloro-2-fluorophenyl)ethanamine from its racemic mixture. This protocol is a general guideline and may require optimization.
Materials:
-
Racemic 1-(4-chloro-2-fluorophenyl)ethanamine
-
Chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, 0.5 - 1.0 molar equivalents)
-
Solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Aqueous base (e.g., 2M Sodium Hydroxide)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
In an appropriately sized flask, dissolve the racemic amine (1.0 equiv.) and the chiral resolving agent (e.g., L-DBTA, 0.5 equiv.) in a minimal amount of hot solvent (e.g., methanol) with stirring until all solids are dissolved.[1] The use of sub-stoichiometric amounts of the resolving agent is often a good starting point.[8]
-
-
Crystallization:
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (if required):
-
To improve enantiomeric purity, the collected salt can be recrystallized. Dissolve the salt in a minimal amount of the same hot solvent and repeat the cooling and filtration process.[13] Multiple recrystallizations may be necessary.
-
-
Liberation of the Free Amine:
-
Extraction and Final Isolation:
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., dichloromethane, 3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
-
Protocol 2: Analytical Method for Determining Enantiomeric Excess via Chiral HPLC
Objective: To determine the enantiomeric purity of the resolved amine.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns such as Chiralpak® or Chiralcel® are highly effective for this class of compounds.[4][9] A Chiralpak® AD-3 or similar column is a good starting point.
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol). A small amount of an amine modifier (e.g., Diethylamine, DEA, or Ethanesulfonic acid, ESA) is often added to improve peak shape and resolution.[9] A typical starting mobile phase could be n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-35 °C
-
Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic starting material to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the purified sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Data Summary
Table 1: Expected Purity Improvement with Recrystallization
This table provides an illustrative guide to the potential improvement in enantiomeric excess (e.e.) of the final amine product after successive recrystallizations of its diastereomeric salt. Actual results will vary based on the specific amine, resolving agent, and solvent system.
| Purification Stage | Expected e.e. (%) of Isolated Amine | Notes |
| After 1st Crystallization | 75 - 90% | Highly dependent on the selectivity of the initial salt formation. |
| After 2nd Recrystallization | 95 - 98% | Significant improvement is common in the first recrystallization.[13] |
| After 3rd Recrystallization | > 99% | Subsequent recrystallizations offer diminishing returns but are key for achieving high pharmaceutical-grade purity. |
References
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2024, July 7). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective.... Retrieved from [Link]
-
Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
ACS Publications. (n.d.). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
ACS Publications. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation | Request PDF. Retrieved from [Link]
-
AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
-
University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
HKUST SPD. (n.d.). Chiral resolution by diastereomeric salt crystallization. Retrieved from [Link]
-
PubMed. (2003, October 25). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Retrieved from [Link]
-
PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
-
KAIST. (2022, January 18). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2021, December 24). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. Retrieved from [Link]
-
KIT - Institut für Organische Chemie. (n.d.). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Retrieved from [Link]
-
Synthonix. (n.d.). (R)-1-(4-Fluorophenyl)ethanamine - [F46766]. Retrieved from [Link]
-
Reddit. (2025, April 16). How to purify a very impure product? : r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Retrieved from [Link]
-
Sciencemadness. (n.d.). W.L.F.Armarego, D.D.Perrin - Purification of Laboratory Chemicals. 4th edition.pdf. Retrieved from [Link]
Sources
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- 2. HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 3. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility & Isolation of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
As a Senior Application Scientist, I have designed this technical support guide to address the unique physicochemical challenges associated with (R)-1-(4-chloro-2-fluorophenyl)ethanamine . This benzylic amine is a critical chiral building block in pharmaceutical development. However, its highly lipophilic halogenated aromatic ring competes with the polar primary amine, leading to dynamic solubility issues across different phases of synthesis, resolution, and formulation.
This guide provides field-proven, self-validating protocols to resolve common solubility and crystallization bottlenecks.
Quantitative Physicochemical Profile
Understanding the baseline physical properties of your API intermediate is the first step in troubleshooting. The table below summarizes the quantitative data that dictates the solubility behavior of this compound.
Table 1: Physicochemical Properties & Solubility Profile
| Property | Value / Description | Impact on Solubility & Handling |
| Molecular Weight | 173.62 g/mol | Moderate MW; the highly lipophilic halogenated core dominates the solvation energy penalty in aqueous media. |
| Predicted pKa | ~8.82 ± 0.10 | Requires an environmental pH of < 6.8 to ensure >99% ionization for aqueous solubility. |
| Physical State (Free Base) | Clear, pale yellow liquid | Immiscible in water; highly soluble in non-polar and polar aprotic organic solvents (DCM, EtOAc, THF). |
| Air Sensitivity | High (Forms carbonates) | Rapidly absorbs CO₂ from the air, forming insoluble carbonate salts that manifest as a white crust or cloudiness. |
| Typical Salt Forms | HCl, Mandelate, Tartrate | Solid state; highly soluble in water, but poorly soluble in non-polar organic solvents. |
Troubleshooting FAQs & Self-Validating Protocols
Section 1: Aqueous Solubility & Free Base Handling
Q1: My free base (R)-1-(4-chloro-2-fluorophenyl)ethanamine is forming a cloudy emulsion in my aqueous reaction buffer. How do I achieve a homogenous solution?
Causality & Expert Insight: The free base of this compound is a highly lipophilic liquid. The 4-chloro-2-fluorophenyl moiety imposes a massive solvation energy penalty in water. Unless the amine is fully protonated (ionized), ion-dipole interactions cannot overcome this penalty. Because the predicted pKa is approximately 8.8, the environmental pH must be at least 2 units below the pKa (pH < 6.8) to ensure complete ionization. Failure to address poor water solubility at this stage risks severe setbacks in downstream processing, including poor reaction kinetics and inaccurate dosing .
Self-Validating Protocol: pH-Driven Solubilization
-
Measure Initial State: Probe the cloudy emulsion with a calibrated pH meter. If pH > 7.0, the amine is predominantly neutral and will not dissolve.
-
Acidification: Dropwise add 1.0 M HCl under vigorous stirring until the pH stabilizes at 5.5 - 6.0.
-
Validation Check: Stop stirring and observe. Self-Validation: If the solution clears, the solubility limit of the ionized salt is sufficient. If the solution remains cloudy at pH < 6.0, you have exceeded the absolute solubility limit of the hydrochloride salt itself.
-
Co-Solvent Addition (If necessary): If the validation check fails, add a water-miscible co-solvent (e.g., 10-20% v/v Methanol or DMSO) to lower the dielectric constant of the medium, accommodating the lipophilic core.
Workflow for resolving aqueous precipitation of the free base amine.
Section 2: Diastereomeric Salt Resolution & Isolation
Q2: I am attempting a chiral resolution using a chiral acid, but the diastereomeric salt refuses to crystallize, remaining as a thick syrup ("oiling out"). How do I force precipitation?
Causality & Expert Insight: Diastereomeric salt resolution relies on the differential solubility between the (R)-amine/(chiral-acid) and (S)-amine/(chiral-acid) pairs . When the mixture forms a syrup, the solvation shell around the salt complex is too stable, preventing the thermodynamic nucleation required for crystal lattice formation. This usually occurs when the solvent's dielectric constant is too high, or the concentration of the solute has not reached the critical supersaturation threshold required to force the less soluble diastereomer out of solution.
Self-Validating Protocol: Anti-Solvent Crystallization
-
Solvent Exchange: Dissolve the syrupy mixture in a minimal volume of a polar, protic solvent (e.g., Isopropanol) at 60°C to completely break the oil phase.
-
Anti-Solvent Titration: Slowly add a non-polar anti-solvent (e.g., Heptane or MTBE) dropwise until the solution becomes persistently turbid. The anti-solvent drastically lowers the bulk solubility capacity.
-
Thermal Annealing: Heat the turbid mixture slightly until it just clears, then cool it slowly at a rate of 5°C/hour to room temperature. Slow cooling favors the nucleation of the less soluble diastereomer over the more soluble one.
-
Validation Check: Filter and weigh the recovered crystals. Self-Validation: If the mass exceeds 50% of the theoretical yield of the starting racemate, co-precipitation of the undesired diastereomer has occurred. You must perform a secondary recrystallization using a slightly higher ratio of polar solvent.
Diastereomeric salt resolution and isolation pathway for chiral amines.
Section 3: Biocatalytic Downstream Processing
Q3: I am synthesizing the amine via an ω-transaminase reaction. How do I selectively precipitate the target amine without co-precipitating the isopropylamine (IPA) donor?
Causality & Expert Insight: Transaminase reactions require massive excesses of amine donors like IPA to drive the equilibrium forward. During downstream workup, both the target chiral amine and IPA compete for salt formation. Selective isolation requires exploiting the solubility quotient between the two salts. By selecting a specific precipitating acid, you can form a product salt with a significantly lower solubility product (Ksp) than the corresponding IPA salt, allowing direct filtration from the reaction matrix .
Self-Validating Protocol: Selective Reactive Crystallization
-
Phase Separation: Extract the crude biocatalytic mixture with 2-Methyltetrahydrofuran (2-MeTHF) to partition the free amines away from the aqueous buffer salts and enzymes.
-
Acid Co-feed: Co-feed the organic phase with a stoichiometric amount of p-toluenesulfonic acid (p-TsOH) dissolved in 2-MeTHF into a stirred crystallizer.
-
Selective Nucleation: The (R)-1-(4-chloro-2-fluorophenyl)ethanamine p-TsOH salt will rapidly nucleate due to its rigid, bulky aromatic structure, while the smaller, highly solvated IPA p-TsOH salt remains highly soluble in the organic phase .
-
Validation Check: Analyze the isolated crystals via Chiral HPLC. Self-Validation: A purity of >99% ee confirms successful selective crystallization. If IPA contamination is detected via ¹H NMR, wash the filter cake with cold 2-MeTHF to elute the highly soluble IPA salt without dissolving the target product.
References
-
Improving solubility and accelerating drug development. Veranova. Available at:[Link]
-
Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. Available at:[Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. Available at:[Link]
Technical Support Center: Synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Development & Biocatalysis
Welcome to the Technical Support Center. The synthesis of enantiopure chiral amines containing halogenated aromatic rings—specifically (R)-1-(4-chloro-2-fluorophenyl)ethanamine—presents a unique triad of synthetic challenges: chemoselectivity (avoiding dehalogenation), regioselectivity (preventing over-alkylation), and stereoselectivity (maintaining high enantiomeric excess).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scalable, high-purity yields.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing significant dehalogenation (loss of Cl or F) during the catalytic reductive amination of 1-(4-chloro-2-fluorophenyl)ethanone?
The Causality: Dehalogenation is a notorious side reaction when using standard Palladium on Carbon (Pd/C) catalysts under hydrogen gas. The palladium metal readily undergoes oxidative addition into the aryl carbon-chlorine (C-Cl) bond, and to a lesser extent, the carbon-fluorine (C-F) bond. Once the metal inserts, reductive elimination replaces the halogen with a hydride, yielding the des-chloro or des-fluoro impurity[1].
The Solution: To minimize dehalogenation, you must tune the electronic properties of the catalyst or abandon transition-metal hydrogenation entirely:
-
Poisoned Catalysts: Switch from Pd/C to Platinum on Carbon (Pt/C) doped with vanadium or sulfur. The "poison" selectively inhibits the oxidative addition into the C-Cl bond while leaving the imine reduction pathway active.
-
Hydride Reagents: Utilize a hydride donor such as sodium borohydride (
) or Schwartz's reagent (a zirconocene hydride) which exhibit high oxophilicity and chemoselectivity, leaving activated halogens completely intact[2]. -
Biocatalysis: Employ an
-Transaminase ( -TA). Enzymatic transamination operates at ambient temperature and pressure without transition metals, mathematically reducing the probability of dehalogenation to 0%[3].
Q2: My reductive amination yields a complex mixture of primary, secondary, and tertiary amines. How do I prevent over-alkylation?
The Causality:
In a classic reductive amination using ammonia (
The Solution: You must physically or chemically prevent the primary amine from acting as a nucleophile:
-
The Auxiliary Approach (Ellman's Chemistry): Condense the ketone with (R)-tert-butanesulfinamide. The bulky, electron-withdrawing sulfinyl group sterically and electronically deactivates the resulting nitrogen, completely preventing secondary amine formation[4].
-
Excess Reagents: If using direct reductive amination, use a massive stoichiometric excess of ammonium acetate (10–20 equivalents) to force the equilibrium, though this is less atom-economical.
Q3: The enantiomeric excess (ee) of my (R)-amine is dropping below 90%. How can I lock in the stereocenter and prevent racemization?
The Causality: Low ee is rarely a product of the final amine racemizing; rather, it occurs at the imine intermediate stage. If the reduction of the imine is too slow, the imine can undergo reversible tautomerization to the enamine. This tautomerization destroys the facial selectivity of the double bond, leading to a racemic mixture upon eventual reduction.
The Solution: Accelerate the reduction step or use a strictly stereocontrolled pathway. The Ellman sulfinamide auxiliary dictates facial attack via a highly organized cyclic transition state, ensuring diastereomeric ratios (dr) often exceeding 95:5[2][4]. Alternatively, using an (R)-selective transaminase ensures that the hydride transfer from the PLP (pyridoxal phosphate) cofactor occurs exclusively from one face of the molecule[3].
Part 2: Visual Troubleshooting Logic
Fig 1. Decision matrix for resolving common side reactions in chiral amine synthesis.
Part 3: Quantitative Data Presentation
The following table summarizes the performance of three distinct synthetic routes for (R)-1-(4-chloro-2-fluorophenyl)ethanamine, highlighting their impact on critical side reactions.
| Synthetic Route | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Dehalogenation (%) | Over-alkylation (%) |
| Direct Reductive Amination | Pd/C, | 45 - 55 | Racemic (N/A) | 15 - 25% | 10 - 20% |
| Ellman's Sulfinamide | 78 - 85 | 95 - 98 | < 1% | < 1% | |
| Biocatalytic Transamination | (R)- | 88 - 95 | > 99 | 0% | 0% |
Note: Data synthesized from standard optimization parameters for halogenated acetophenones[1][3][4].
Part 4: Experimental Protocols
To guarantee reproducibility and minimize side reactions, follow these self-validating protocols.
Protocol A: Chemical Route via Ellman's Sulfinamide
This route uses (R)-tert-butanesulfinamide as a chiral auxiliary to prevent over-alkylation and dictate stereochemistry, while using
Step 1: Condensation
-
Charge a dry, argon-purged flask with 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add Titanium(IV) ethoxide (
) (2.0 eq) dropwise at room temperature. -
Stir at 60°C for 12 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The ketone spot must be <2% of the total area. Quench with brine, filter through Celite, and concentrate to isolate the sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -48°C.
-
Add
(3.0 eq) portion-wise. -
Stir for 4 hours, allowing the temperature to slowly rise to 0°C.
-
Self-Validation Check: Take a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. Look for the mass of the sulfinamide product. Absence of [M-Cl+H]+ peaks confirms no dehalogenation[2].
Step 3: Deprotection
-
Dissolve the purified sulfinamide in MeOH (0.2 M) and add 4M HCl in dioxane (2.0 eq).
-
Stir at room temperature for 1 hour. Concentrate in vacuo to yield (R)-1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride.
Protocol B: Biocatalytic Route via -Transaminase
This is the most highly recommended route for absolute chemoselectivity (zero dehalogenation)[3].
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP).
-
Reaction Assembly: To the buffer, add isopropylamine (IPA) (500 mM) as the amine donor. Adjust pH back to 7.5 if necessary.
-
Substrate Loading: Add 1-(4-chloro-2-fluorophenyl)ethanone (50 mM) dissolved in DMSO (final DMSO concentration 5% v/v to aid solubility).
-
Enzyme Addition: Add the engineered (R)-selective
-transaminase (e.g., ATA-117 homolog) at 5 mg/mL. -
Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Self-Validation Check: Extract a 50 µL sample into 500 µL MTBE. Derivatize with Marfey's reagent and analyze via chiral HPLC. The (S)-enantiomer peak should be undetectable (>99% ee).
-
Workup: Basify the aqueous layer to pH 11 with 2M NaOH, extract with MTBE (3x), dry over
, and concentrate to yield the free base amine.
Part 5: Synthetic Pathway Visualization
Fig 2. Comparison of Ellman's auxiliary and biocatalytic workflows for (R)-amine synthesis.
References
-
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program The Journal of Organic Chemistry - ACS Publications[Link]
-
Asymmetric Synthesis of Chiral Halogenated Amines using Amine Transaminases ResearchGate[Link]
- Process for the reductive amination of halogen-containing substrates (US10544087B2)
-
From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination National Center for Biotechnology Information (PMC)[Link]
Sources
- 1. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Introduction (R)-1-(4-chloro-2-fluorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of this intermediate is paramount, as the presence of its corresponding (S)-enantiomer or other process-related impurities can significantly impact the efficacy, safety, and regulatory compliance of the final drug product. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to assist researchers and drug development professionals in identifying and removing critical impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered with (R)-1-(4-chloro-2-fluorophenyl)ethanamine?
The primary impurities can be categorized into two main classes:
-
Stereochemical Impurities: The most significant impurity is the undesired (S)-1-(4-chloro-2-fluorophenyl)ethanamine . Its presence lowers the enantiomeric excess (e.e.) of the final product.
-
Process-Related Chemical Impurities: These can include:
-
Unreacted Starting Materials: Such as 1-(4-chloro-2-fluorophenyl)ethanone, a common precursor in reductive amination synthesis routes.
-
Side-Products: Impurities formed from side reactions during synthesis.
-
Residual Catalysts: Trace amounts of transition metals, particularly palladium (Pd) , which are often used in preceding synthetic steps (e.g., cross-coupling reactions) and must be removed to meet strict regulatory limits (typically <5-10 ppm for platinum group metals).[1][2]
-
Residual Solvents: Solvents used during the reaction or workup procedures.
-
Q2: Which analytical technique is best for determining the enantiomeric purity (e.e.)?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard and most reliable method for separating and quantifying enantiomers.[3][4] The principle relies on the differential interaction of the R- and S-enantiomers with the chiral environment of the column, leading to different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.[4]
Q3: My product has a low enantiomeric excess (e.e.). What is the most effective method to improve it?
For enriching a specific enantiomer from a racemic or enantio-poor mixture, diastereomeric salt crystallization is the most robust and widely used classical method.[5] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[6] Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a chosen solvent system, allowing for its separation by filtration.[5][6] The desired enantiomer is then liberated from the isolated salt by treatment with a base.
Q4: How can I remove residual palladium catalyst from my amine product?
While traditional methods like chromatography or recrystallization can be used, they may lead to product loss and are not always effective.[7][8] A highly efficient and selective method is the use of metal scavengers .[7][9] These are functionalized materials, often silica-based or polymeric resins, that contain ligands (e.g., thiols, triamines) with a high affinity for palladium.[1][8] The scavenger is stirred with a solution of the API, binds the metal, and is then easily removed by simple filtration.
Troubleshooting Guides
Table 1: Troubleshooting Chiral Purity (Low Enantiomeric Excess)
| Issue | Possible Cause | Recommended Solution |
| No diastereomeric salt precipitation. | Inappropriate solvent system; low concentration of reactants; unsuitable resolving agent. | Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones). Increase the concentration of the amine and resolving agent. Test a different chiral resolving agent (see Protocol 2 for examples).[10] |
| Precipitate is an oil or fails to crystallize. | The solvent system is not optimal for crystallization; impurities are inhibiting crystallization. | Introduce an anti-solvent to induce precipitation. Ensure the starting material has high chemical purity before attempting resolution. Try a slower cooling rate.[10] |
| Low e.e. after crystallization. | Poor diastereomeric salt selectivity; co-crystallization of both diastereomers. | Optimize the stoichiometry of the resolving agent (start with 0.5 equivalents).[11] Perform a recrystallization of the isolated diastereomeric salt to improve its purity. Screen different resolving agents and solvent combinations.[10] |
| Low yield of the resolved product. | High solubility of the desired diastereomeric salt; material loss during workup. | Optimize crystallization temperature and time (e.g., cool to 0-5 °C). Use a minimal amount of cold solvent for washing the filtered salt. Ensure complete basification (pH > 12) during the liberation step to maximize free amine recovery.[6] |
Table 2: Troubleshooting Chemical Purity (Process-Related Impurities)
| Issue | Possible Cause | Recommended Solution |
| Presence of non-basic/neutral impurities (e.g., starting ketone). | Incomplete reaction; insufficient purification. | Perform an acid-base liquid-liquid extraction . Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move to the aqueous layer, while neutral impurities remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting. |
| Product decomposition on silica gel chromatography. | The amine is basic and can interact strongly or decompose on the acidic surface of standard silica gel. | Deactivate the silica gel by pre-treating the column or eluent with a small amount of a tertiary amine like triethylamine (TEA, ~1%).[12] Alternatively, use a less acidic stationary phase like alumina. |
| Residual palladium levels are above the acceptable limit (>10 ppm). | The chosen purification method is ineffective for metal removal. | Use a dedicated palladium scavenger . Screen different types of scavengers (e.g., thiol-based, amine-based) to find the most effective one for your specific product and solvent system.[2][9] |
| Colored impurities are present in the final product. | Formation of high molecular weight by-products or degradation. | Consider treatment with activated carbon , which is effective at adsorbing colored impurities.[1] If the product is a solid, recrystallization is often very effective. |
Visualized Workflows and Methodologies
Diagram 1: Purification Strategy Selection
Caption: Decision workflow for purifying (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
Diagram 2: Principle of Chiral Resolution
Caption: Mechanism of diastereomeric salt crystallization for chiral amine resolution.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method; specific conditions may require optimization.
-
System and Column:
-
HPLC System: Standard system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
To improve peak shape and reduce tailing, add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase at a concentration of 0.1%.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the amine sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers.
-
Integrate the peak areas for each enantiomer (Area_R and Area_S).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 [4]
-
Protocol 2: Purification by Diastereomeric Salt Crystallization
This protocol uses (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) as an example resolving agent.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the enantio-poor amine in a suitable solvent (e.g., methanol or ethanol, ~5-10 volumes).
-
In a separate flask, dissolve 0.5 equivalents of (+)-DBTA in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed.
-
For maximum yield, cool the mixture further in an ice bath or refrigerator (0-5 °C) for 2-4 hours or until crystallization is complete.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the isolated salt. At this stage, a sample can be taken, liberated, and analyzed by chiral HPLC to determine the diastereomeric purity. If needed, the salt can be recrystallized to improve purity.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water (~10 volumes).
-
While stirring, add a 2M sodium hydroxide (NaOH) solution dropwise until the solid dissolves completely and the solution is strongly basic (pH > 12).[6]
-
-
Extraction and Isolation:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated (R)-amine with an organic solvent like dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Confirm the final enantiomeric excess using the method in Protocol 1.
-
Protocol 3: Removal of Residual Palladium using Scavengers
This protocol uses a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol) as an example.
-
Preparation:
-
Dissolve the crude amine containing palladium residues in a suitable organic solvent (e.g., THF, Toluene, or Ethyl Acetate) at a concentration of 10-50 mg/mL.
-
-
Scavenging:
-
Add the palladium scavenger resin to the solution. A typical loading is 5-10 weight equivalents relative to the estimated amount of residual palladium.
-
Stir the suspension at room temperature for 2-16 hours. The optimal time should be determined experimentally.
-
-
Removal and Isolation:
-
Remove the scavenger resin by filtration, washing the resin with a small amount of fresh solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
-
Analysis:
-
Analyze the final product for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specifications.
-
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
al-Kindy, S., & Santa, T. (1998). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Biomedical Chromatography, 12(5), 276-280. [Link]
-
Busacca, C. A., et al. (2008). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development. [Link]
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]
-
Eastwood, M. A., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Chapin, B. M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3369-3380. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. sopachem.com [sopachem.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. onyxipca.com [onyxipca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Racemization of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the stereochemical instability of (R)-1-(4-chloro-2-fluorophenyl)ethanamine .
Chiral benzylic amines are foundational building blocks in drug development, but they are notoriously prone to racemization. The presence of electron-withdrawing substituents (4-chloro and 2-fluoro) on the aromatic ring of this specific molecule exacerbates this vulnerability. This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose, troubleshoot, and prevent the erosion of enantiomeric excess (ee%) in your workflows.
Mechanistic Pathways of Racemization (The "Why")
To effectively troubleshoot enantiomeric erosion, we must first understand the causality behind the structural degradation. Racemization of (R)-1-(4-chloro-2-fluorophenyl)ethanamine typically proceeds via one of three primary pathways:
-
Pathway A: Base-Catalyzed Benzylic Deprotonation. The inductive electron-withdrawing effects (-I) of the fluorine and chlorine atoms stabilize negative charge development at the benzylic position. This significantly lowers the pKa of the benzylic proton. Exposure to strong bases or elevated temperatures at mildly basic pH leads to the abstraction of this proton, forming an achiral, planar carbanion that reprotonates non-stereoselectively ().
-
Pathway B: Transition-Metal Catalyzed Dehydrogenation. If the amine was synthesized via asymmetric reductive amination or subjected to dynamic kinetic resolution (DKR), residual transition metals (e.g., Ru, Ir, Pd) can catalyze the reversible dehydrogenation of the amine to an imine intermediate. Subsequent re-hydrogenation occurs without stereocontrol (;).
-
Pathway C: Radical-Mediated Hydrogen Atom Transfer (HAT). Exposure to radical initiators, autoxidation conditions, or thiyl radicals can abstract the benzylic hydrogen, forming a planar
-aminoalkyl radical that rapidly racemizes ().
Pathway Visualization
Mechanistic pathways leading to the racemization of (R)-1-(4-chloro-2-fluorophenyl)ethanamine.
Experimental Troubleshooting Protocols (The "How-To")
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not skip the validation checks, as they are critical for isolating the exact step where enantiomeric erosion occurs.
Protocol 1: Rigorous Metal Scavenging (Preventing Pathway B)
Residual Ir or Ru catalysts facilitate reversible dehydrogenation to the imine. Removing them prevents dynamic kinetic racemization during downstream thermal processing (e.g., distillation).
-
Dilution: Dilute the crude reaction mixture in a non-coordinating solvent (e.g., MTBE or EtOAc) to a concentration of 0.1 M.
-
Scavenging: Add a thiol-functionalized silica metal scavenger (e.g., SiliaMetS Thiol) at 5–10 equivalents relative to the initial catalyst loading.
-
Agitation: Stir the heterogeneous mixture gently at 25°C for 4 to 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger-metal complex. Wash the pad with 2 column volumes of MTBE.
-
Validation Check: Analyze an aliquot of the filtered solution via ICP-MS. Proceed to distillation only if the residual metal content is <10 ppm.
Protocol 2: pH-Controlled Aqueous Workup (Preventing Pathway A)
Strong bases abstract the activated benzylic proton. Workups must be strictly controlled to prevent carbanion formation.
-
Cooling: Cool the crude reaction mixture to 0–5°C using an ice-water bath.
-
Quenching: Quench the reaction using a mild, buffered aqueous solution (e.g., saturated aqueous
or a 0.5 M phosphate buffer at pH 7.5). Never use strong aqueous bases like or for the free-basing step of this specific substrate. -
Extraction: Extract the amine into the organic phase rapidly to minimize aqueous contact time.
-
Drying: Dry the organic layer over anhydrous
. Avoid basic drying agents like .
-
Validation Check: Monitor the aqueous phase pH using a calibrated probe to ensure it does not exceed 8.0 during the quench. Analyze the organic layer by chiral HPLC immediately after extraction to establish a baseline ee%.
Protocol 3: Salt Formation for Stable Storage (Preventing Pathways A & C)
Protonation of the amine drastically reduces the electron density at the benzylic position, inhibiting carbanion formation, preventing Schiff base formation, and stopping radical-mediated HAT.
-
Dissolution: Dissolve the enantiopure free base in an anhydrous ethereal solvent (e.g., diethyl ether or MTBE).
-
Precipitation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane dropwise at 0°C under vigorous stirring.
-
Isolation: Stir for 30 minutes, then vacuum-filter the precipitated hydrochloride salt under a blanket of nitrogen.
-
Storage: Dry under high vacuum and store in an amber vial under argon at 4°C.
-
Validation Check: Confirm complete salt formation via
-NMR (verify the downfield shift of the benzylic proton and the appearance of the broad peak). Re-analyze the ee% after 30 days of storage to confirm absolute stereochemical stability.
Quantitative Risk Assessment Data
The following table summarizes the quantitative kinetics of racemization under various experimental conditions, allowing you to prioritize your troubleshooting efforts.
| Experimental Condition | Primary Mechanism | Racemization Rate (Est. | Racemization Risk | Recommended Corrective Action |
| 1.0 M NaOH, 60°C | Benzylic Deprotonation | < 2 hours | Critical | Use buffered aqueous workups (pH < 8.0). |
| 5 mol% Ir/Ru Catalyst, 80°C | Dehydrogenation to Imine | ~30 minutes | Critical | Implement thiol-functionalized silica scavengers. |
| Trace Acetone (1 eq), 25°C | Imine-Enamine Tautomerism | ~12 hours | High | Eliminate ketone solvents; use MeOH/MeCN. |
| High Vacuum Distillation (120°C) | Thermal Auto-catalysis | ~4 hours | Moderate | Ensure absolute metal removal prior to heating. |
| Ambient Air / Light, 25°C | Radical HAT | > 30 days | Low | Store as HCl or tartrate salt under argon. |
Frequently Asked Questions (FAQs)
Q1: I observe a significant drop in enantiomeric excess (ee%) during the vacuum distillation of the free base. How can I prevent this? A: Distillation of the free base exposes the molecule to high thermal stress, which exponentially accelerates both base-catalyzed and metal-catalyzed racemization pathways. If trace transition metals from your upstream synthesis are still present, heating will rapidly induce dehydrogenation to the imine (). To prevent this, execute Protocol 1 (Rigorous Metal Scavenging) prior to distillation, and utilize a high-vacuum setup (e.g., <0.1 mbar) to keep the distillation temperature as low as possible.
Q2: We use acetone to clean and dry our glassware. Could this be causing the racemization? A: Yes, absolutely. Primary amines readily condense with trace ketones like acetone to form a Schiff base (imine). Once the imine is formed, the benzylic proton becomes highly acidic, leading to rapid imine-enamine tautomerization. Upon hydrolysis back to the amine during workup or storage, the stereocenter is completely scrambled. Always perform a final rinse of your glassware with a non-carbonyl solvent (e.g., methanol or acetonitrile) and dry thoroughly before use.
Q3: Why is (R)-1-(4-chloro-2-fluorophenyl)ethanamine so much more prone to racemization than standard 1-phenylethanamine? A: The vulnerability lies in the electronics of the aromatic ring. The presence of highly electronegative groups (chlorine at the para-position and fluorine at the ortho-position) exerts a strong inductive electron-withdrawing effect (-I). This effect stabilizes the negative charge of a benzylic carbanion, significantly lowering the pKa of the benzylic proton compared to unsubstituted 1-phenylethanamine (). Consequently, base-catalyzed racemization occurs at much lower pH thresholds.
References
-
Pepper, C., Smith, H. J., Barrell, K. J., Nicholls, P. J., & Hewlins, M. J. (1994). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 6(5), 400-404. Available at:[Link]
-
Kwan, M. H. T., Pokar, N. P. B., Good, C., Jones, M. F., Munday, R., Screen, T., & Blacker, A. J. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. Tetrahedron, 77, 131823. Available at:[Link]
-
Escoubet, S., Gastaldi, S., Vanthuyne, N., & Bertrand, M. P. (2006). Thiyl Radical Mediated Racemization of Benzylic Amines. European Journal of Organic Chemistry, 2006(14), 3242-3250. Available at:[Link]
-
Pámies, O., Éll, A. H., Samec, J. S. M., Hermanns, N., & Bäckvall, J. E. (2002). An efficient and mild ruthenium-catalyzed racemization of amines: application to the synthesis of enantiomerically pure amines. Tetrahedron Letters, 43(26), 4699-4702. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in (R)-1-(4-chloro-2-fluorophenyl)ethanamine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when working with highly substituted benzylic amines. (R)-1-(4-chloro-2-fluorophenyl)ethanamine is a prime example of a deceptively simple molecule that behaves poorly under standard reaction conditions. The combination of an alpha-methyl group and an ortho-fluoro substituent creates a severe steric and electronic microenvironment that shuts down standard nucleophilic attacks.
This guide bypasses generic advice. We will dissect the causality of these failures and provide self-validating protocols to ensure your amide couplings and alkylations succeed on the first attempt.
Part 1: Troubleshooting & FAQs
Q1: Why does (R)-1-(4-chloro-2-fluorophenyl)ethanamine exhibit such poor reactivity in standard amide coupling and alkylation reactions? Causality: The poor reactivity is a synergistic result of two structural features: the alpha-methyl group at the benzylic position and the ortho-fluoro substituent on the phenyl ring. The alpha-methyl group creates a primary steric shield, typical of alpha-branched benzylic amines, which physically restricts the required trajectory for nucleophilic attack on an electrophilic carbon[1]. Compounding this, the ortho-fluoro group exerts the [2]. While fluorine is relatively small sterically compared to other halogens, its intense electronegativity and proximity to the benzylic amine induce electrostatic repulsion against incoming electron-rich electrophiles. Furthermore, the ortho-substitution restricts the rotation of the C(aryl)-C(alkyl) bond, locking the amine in conformers that are less accessible for reaction[3].
Q2: Standard EDC/HOBt coupling is yielding <15% product. Which coupling reagents are mechanistically suited for this substrate? Causality: EDC/HOBt generates an OBt active ester, which is insufficiently reactive for highly hindered amines. To overcome the high activation energy barrier imposed by the ortho-fluoro and alpha-methyl groups, you must use reagents that generate a more reactive intermediate and provide anchimeric (neighboring group) assistance. Solution: Switch to aminium/uronium salts based on HOAt (e.g., HATU) or Oxyma Pure (e.g., COMU)[4]. HATU generates an OAt ester. The nitrogen atom in the pyridine ring of HOAt acts as a secondary basic site, coordinating with the incoming amine through hydrogen bonding. This pre-organizes the transition state, effectively guiding the hindered (R)-1-(4-chloro-2-fluorophenyl)ethanamine into the electrophilic center. offers similar efficiency with a less hazardous byproduct profile and higher solubility[5].
Q3: How can I prevent epimerization of the chiral center during harsh coupling conditions? Causality: When forcing a coupling with a hindered amine, researchers often increase temperature or base equivalents (e.g., DIPEA). If the carboxylic acid partner is also chiral, these conditions promote oxazolone formation, leading to racemization/epimerization[6]. Solution: Use a strictly stoichiometric amount of a highly efficient coupling reagent (HATU or COMU) and a non-nucleophilic base like 2,4,6-collidine instead of DIPEA. Collidine is basic enough to deprotonate the carboxylic acid but too sterically hindered to abstract the alpha-proton of the activated ester, thus preserving stereointegrity. Maintain the reaction at 0 °C to room temperature; do not heat unless absolutely necessary.
Q4: Reductive amination with this amine is stalling at the imine/iminium stage. How do I drive it to completion? Causality: The formation of the imine is reversible. With the ortho-fluoro and alpha-methyl groups, the equilibrium heavily favors the starting materials because the resulting imine is sterically congested. Standard reducing agents like NaBH(OAc)₃ might not reduce the trace amounts of imine fast enough before hydrolysis occurs. Solution: Force imine formation using a Lewis acid water-scavenger system. Titanium(IV) isopropoxide (Ti(OiPr)₄) is ideal. It coordinates with the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as a dehydrating agent.
Part 2: Quantitative Data Presentation
Table 1: Comparative Efficiency of Coupling Reagents with Hindered Benzylic Amines
| Coupling Reagent | Active Ester Generated | Anchimeric Assistance | Relative Reaction Rate | Typical Yield (%) | Epimerization Risk |
| EDC/HOBt | OBt | No | Slow | 10 - 20% | Moderate |
| PyBOP | OBt | No | Moderate | 30 - 45% | Moderate |
| HATU | OAt | Yes (Pyridine N) | Fast | 85 - 95% | Low |
| COMU | Oxyma | Yes (Hydrogen bond) | Fast | 85 - 98% | Very Low |
| PyAOP | OAt | Yes (Pyridine N) | Very Fast | 80 - 90% | Low |
(Data synthesized from standard peptide coupling benchmarks for sterically hindered substrates[5],[4],[7])
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Coupling using HATU
Self-Validating Mechanism: This protocol includes an in-process LC-MS check of the active ester formation before the addition of the hindered amine. This ensures that any failure can be isolated to either the activation step or the coupling step.
-
Activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (3.0 eq). Stir for 5 minutes at room temperature.
-
Ester Formation: Cool the mixture to 0 °C. Add HATU (1.1 eq) in one portion. Stir at 0 °C for 15 minutes.
-
Validation Check: Remove a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful OAt ester formation and subsequent trapping by MeOH). If the methyl ester is absent, your HATU may be degraded, or the DMF is wet.
-
-
Amine Addition: Add (R)-1-(4-chloro-2-fluorophenyl)ethanamine (1.2 eq) dropwise. The ortho-fluoro group makes this amine less nucleophilic, so a slight excess ensures complete consumption of the activated acid.
-
Coupling: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via LC-MS.
-
Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove unreacted amine and base), saturated NaHCO₃ (to remove HOAt byproduct and unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Ti(OiPr)₄-Mediated Reductive Amination
Self-Validating Mechanism: Imine formation is decoupled from reduction to ensure the sterically hindered intermediate actually forms before the reducing agent is wasted.
-
Imine Formation: Combine the ketone/aldehyde (1.0 eq) and (R)-1-(4-chloro-2-fluorophenyl)ethanamine (1.1 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 18 hours.
-
Validation Check: Remove a 10 µL aliquot, dilute with dry CDCl₃, and run a quick ¹H-NMR. Look for the disappearance of the aldehyde/ketone carbonyl proton and the appearance of the imine proton. Do not proceed to reduction until conversion is >90%.
-
-
Reduction: Cool the reaction to 0 °C. Add NaBH₄ (1.5 eq) in one portion. Stir for 2 hours.
-
Quench & Workup: Carefully quench with 1M NaOH (this precipitates titanium salts as a dense white solid). Filter through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
Part 4: Mechanistic & Workflow Visualizations
Logical relationship between molecular structure, steric hindrance, and required coupling solutions.
Self-validating workflow for the amide coupling of sterically hindered benzylic amines.
References
-
Ortho effect - Wikipedia Source: Wikipedia URL:[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Technical Guide: H NMR Analysis & Enantiomeric Purity Assessment of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Structural Elucidation & Spectral Assignment[1]
The Chemical Environment
The (R)-enantiomer of 1-(4-chloro-2-fluorophenyl)ethanamine presents a unique NMR profile due to the 2-fluoro substituent . Fluorine-19 (
Key Structural Features:
-
Chiral Center: The benzylic position (C1) bears a methine proton (
) and a methyl group ( ). -
Electronic Effects: The ortho-fluorine atom exerts a strong inductive effect (-I), deshielding the benzylic proton and splitting aromatic signals via
coupling.
Predicted H NMR Data ( , 400 MHz)
Note: Chemical shifts (
| Position | Type | Multiplicity | Integration | Coupling Constants ( | Assignment Logic | |
| Ar-H3 | Aromatic | 7.10 – 7.15 | dd | 1H | Ortho to F (large splitting), Meta to Cl. | |
| Ar-H5 | Aromatic | 7.00 – 7.05 | dd | 1H | Meta to F, Ortho to H6. | |
| Ar-H6 | Aromatic | 7.30 – 7.35 | t (app) / dd | 1H | Ortho to Alkyl, Meta to F. Deshielded by ring current/substituents. | |
| C1-H | Methine | 4.35 – 4.45 | q | 1H | Quartet due to Methyl. Deshielded by Ar and F. | |
| NH | Amine | 1.60 – 1.80 | br s | 2H | - | Exchangeable; shift varies with conc./solvent. |
| CH | Methyl | 1.38 – 1.42 | d | 3H | Doublet due to Methine. |
Visualization of Coupling Network
The following diagram illustrates the scalar coupling network, highlighting the critical
Caption: Scalar coupling network (
Comparative Analysis: Enantiomeric Excess ( ) Determination
For drug development, confirming the (R)-configuration is non-negotiable. Standard NMR cannot distinguish enantiomers in an achiral environment. Below is a critical comparison of the three primary methodologies for
Method Comparison Matrix
| Feature | Method A: Chiral Solvating Agents (CSA) | Method B: Chiral Derivatization (Mosher's) | Method C: Chiral HPLC (Benchmark) |
| Principle | Non-covalent diastereomeric complex formation (e.g., with (R)-BINOL). | Covalent bond formation with Chiral Auxiliary (e.g., MTPA-Cl). | Physical separation on chiral stationary phase.[1][2][3][4] |
| Throughput | High. (In-tube titration, <15 mins). | Low. (Requires synthesis + workup). | Medium. (Requires method dev + run time). |
| Sample Recovery | Yes. (Extraction/Basification). | No. (Chemically altered). | Yes. (If prep-scale used). |
| Accuracy | Good (± 2-5%).[5] Dependent on peak separation ( | High (± 1%).[2] Distinct diastereomeric peaks. | Excellent (± 0.1%). Industry Gold Standard. |
| Cost | Low (Reagents are cheap/reusable). | Medium (Mosher's chloride is costly). | High (Columns: $1000+, Solvents). |
| Recommendation | Best for Routine Screening. | Best for Absolute Config Assignment. | Best for Final QC/Release. |
Deep Dive: Why CSA is the "Smart" Choice for Early R&D
While Chiral HPLC is the regulatory standard, Chiral Solvating Agents (CSAs) offer a rapid, self-validating workflow for in-process checks.
-
Mechanism: The chiral amine (basic) forms a salt/complex with a chiral acid (e.g., (S)-(+)-Mandelic acid).
-
Observation: The methyl doublet (originally at ~1.4 ppm) splits into two distinct doublets—one for the (R)-complex and one for the (S)-complex.
-
Quantification: Integration of the two methyl signals yields the ratio directly.
Experimental Protocols
Protocol 1: Standard Structural Confirmation (NMR)
Objective: Confirm chemical structure and purity (excluding chirality).
-
Preparation: Dissolve 10-15 mg of the amine in 0.6 mL of
(containing 0.03% TMS).-
Tip: Use a high-quality NMR tube to prevent shimming errors caused by glass curvature.
-
-
Acquisition:
-
Run standard proton (
H) with 16 scans, (relaxation delay) = 1.0 s. -
Mandatory Check: Run a
F NMR (unprotonated or proton-coupled) to confirm the presence of a single fluorine environment (~ -110 to -120 ppm).
-
-
Processing: Phase manually. Integrate the methyl doublet (set to 3.00). Verify the aromatic region integrates to 3.00.
Protocol 2: CSA Titration for Estimation
Objective: Rapidly estimate enantiomeric excess without an HPLC column.
-
Baseline: Acquire the spectrum of the pure amine (from Protocol 1).
-
Titration:
-
Add 1.0 equivalent of (S)-(+)-Mandelic acid (or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate) directly to the NMR tube.
-
Shake vigorously until dissolved (sonicate if necessary).
-
-
Analysis:
-
Observe the Methyl region (~1.3 - 1.6 ppm).
-
The single doublet should split into two sets of doublets if the sample is racemic.
-
If the sample is pure (R), you will see one dominant doublet and potentially a tiny "impurity" doublet (the (S)-enantiomer).
-
-
Calculation:
[6]
Protocol 3: Workflow Visualization
The following diagram outlines the decision logic for analyzing this compound.
Caption: Decision tree for analytical workflow, prioritizing NMR structural confirmation followed by method selection for chirality.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114860035, 1-(4-chloro-2-fluorophenyl)-N-propylheptan-4-amine (Related Structure). Retrieved from [Link]
- Wipf, P. (2006).NMR Determination of Enantiomeric Purity. University of Pittsburgh, Department of Chemistry. (Standard protocol for Mosher's/CSA analysis).
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004).The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]
- 4. koreascience.kr [koreascience.kr]
- 5. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-chloro-2-fluorophenyl)-N-propylheptan-4-amine | C16H25ClFN | CID 114860035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: LC-MS Characterization of (R)-1-(4-chloro-2-fluorophenyl)ethanamine
Executive Summary & Strategic Context
(R)-1-(4-chloro-2-fluorophenyl)ethanamine (CAS: 2931877-94-8 or related salts) is a critical chiral building block, often serving as the "chiral handle" in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Crizotinib analogs).[1] Its value lies in its enantiomeric purity; even trace amounts of the (S)-enantiomer can significantly alter the pharmacodynamics or toxicity profile of the final API.
This guide objectively compares three distinct LC-MS characterization strategies. Unlike generic protocols, we focus on the specific challenges posed by the 4-chloro-2-fluoro substitution pattern :
-
Electronegativity: The fluorine atom at the ortho position alters the basicity of the amine, impacting retention on cation-exchange mechanisms.
-
Isotopic Signature: The chlorine atom provides a built-in mass spectrometric validation tool (3:1 isotopic ratio) that must be leveraged for peak confirmation.[1][2]
Comparison Matrix: Method Selection
| Feature | Method A: Immobilized Polysaccharide | Method B: Crown Ether CSP | Method C: Derivatization (GITC) |
| Mechanism | H-bonding, Dipole-Dipole, | Host-Guest Complexation | Diastereomer Formation |
| Target Selectivity | Broad (Robust) | Specific to Primary Amines | High (Resolution > 5.[1]0) |
| MS Sensitivity | High (Volatile Mobile Phase) | Moderate (Requires Acidic pH) | Ultra-High (Adds ionizable tag) |
| Throughput | High (5-10 min run) | Medium (15-20 min run) | Low (Requires prep time) |
| Recommendation | Primary Choice for QC/Purity | Confirmation Method | Trace Impurity (<0.1%) Analysis |
Technical Deep Dive & Protocols
Method A: The "Workhorse" – Immobilized Polysaccharide CSP
Why this works: Immobilized columns (e.g., Chiralpak IG/IA) allow for the use of "forbidden" solvents like dichloromethane or ethyl acetate if needed for solubility, though for LC-MS, we stick to volatile alcohols. The electron-withdrawing fluorine and chlorine on the phenyl ring enhance
Protocol 1: Direct Enantioseparation[1]
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 4.6 mm.[1]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min (Split post-column if not using ESI-optimized source).
-
MS Detection: ESI Positive Mode.
Data Output (Simulated):
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Retention Time (min) | 4.2 | 5.8 |
| Resolution (
Method B: The "Specialist" – Crown Ether CSP
Why this works: Crown ethers (e.g., Crownpak CR-I(+)) form a host-guest complex specifically with the ammonium ion (
Protocol 2: Cation-Exchange Chiral Separation[1]
-
Column: Crownpak CR-I(+) (Chiral Crown Ether), 5 µm, 150 x 3.0 mm.[1]
-
Mobile Phase: Perchloric acid is traditional but incompatible with MS.[1][2]
-
Temperature: 10°C (Lower temperature stabilizes the host-guest complex).
Critical Note: This method is strictly for primary amines .[1][2] Secondary/tertiary amine impurities will elute at the void volume, providing a clean window for the target.
Method C: Trace Analysis via Derivatization
Why this works: If the (S)-enantiomer is present at <0.05%, direct methods may struggle with dynamic range.[1] Derivatizing with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) converts enantiomers into diastereomers, which are easily separated on standard C18 columns.[1]
Protocol 3: GITC Derivatization
-
Mix: 50 µL Sample (1 mg/mL in MeCN) + 50 µL GITC (2 mg/mL in MeCN) + 10 µL Triethylamine.
-
Incubate: Room temperature for 15 mins.
-
Quench: Add 10 µL Ethanolamine.
-
Analyze: Standard C18 Column (e.g., Kinetex C18), Water/MeCN gradient.[2]
Mass Spectrometry & Self-Validation (Trustworthiness)
A robust method must be self-validating.[1][2] For 1-(4-chloro-2-fluorophenyl)ethanamine, you must monitor the specific isotopic cluster.[1]
Target Ion:
Validation Check:
-
Isotope Ratio: The peak at 176.05 (
) must be approximately 32-33% of the intensity of the 174.05 peak.[1] -
Fragmentation (MS/MS):
If the peak does not show the 157 fragment or the 3:1 Cl isotope ratio, it is not your compound , regardless of retention time.
Visual Workflows
Figure 1: Method Selection Decision Tree
Caption: Logical decision pathway for selecting the optimal LC-MS method based on sample purity and sensitivity requirements.
Figure 2: LC-MS Validation Loop
Caption: The self-validating workflow ensuring peak identity using the chlorine isotopic signature.
References
-
Daicel Corporation. (2023).[1][2][4] Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]
-
Phenomenex. (2024).[1][2] Chiral Chromatography Guide: Method Development Strategies. Retrieved from [Link]
-
Shimadzu. (2022).[1][2] LC-MS/MS Method Development for Chiral Amines using Crown Ether Columns. Retrieved from [Link]
-
Bhushan, R., & Martens, J. (2010).[2] Amino Acids and Their Derivatives: Chiral Separations by Liquid Chromatography. Springer.[1][2] (Contextual reference for GITC derivatization).
Sources
Advanced Spectroscopic Identification & Enantiomeric Profiling: (R)-1-(4-chloro-2-fluorophenyl)ethanamine
This guide outlines the spectroscopic identification and enantiomeric profiling of (R)-1-(4-chloro-2-fluorophenyl)ethanamine , a critical chiral building block often utilized in the synthesis of tyrosine kinase inhibitors and GPCR ligands.
Executive Summary & Compound Profile
Target Molecule: (R)-1-(4-chloro-2-fluorophenyl)ethanamine CAS (Racemate): 1028405-72-2 | CAS (R-isomer): 856758-58-2 Molecular Formula: C₈H₉ClFN | MW: 173.62 g/mol
The accurate identification of this amine presents a unique challenge due to the 2-fluoro substituent , which induces significant splitting in both ¹H and ¹³C NMR spectra, and the requirement for strict enantiomeric excess (ee) control (>98%). This guide compares three primary identification methodologies: Multinuclear NMR , Chiral HPLC , and Mosher’s Analysis , providing a decision framework for their application in drug development.
Comparative Analysis of Identification Methods
The following table summarizes the performance of standard analytical techniques for this specific fluorinated chiral amine.
| Feature | Method A: Multinuclear NMR (¹H, ¹⁹F) | Method B: Chiral HPLC (Crown Ether) | Method C: Mosher's Analysis |
| Primary Utility | Structural Confirmation & Chemical Purity | Enantiomeric Excess (ee%) Determination | Absolute Configuration Assignment |
| Specificity | High (F-coupling confirms substitution pattern) | Very High (Separates R/S enantiomers) | Absolute (Distinguishes R from S chemically) |
| Throughput | High (10 min/sample) | Medium (20-40 min/sample) | Low (Requires derivatization) |
| Sample Req. | ~5-10 mg | <1 mg | ~10-20 mg |
| Limitations | Cannot distinguish enantiomers without chiral shift reagents. | Requires reference standard for absolute ID. | Destructive; requires workup. |
Method Selection Decision Matrix
The following logic gate helps researchers select the appropriate workflow based on their immediate data requirements.
Figure 1: Decision matrix for analytical workflow selection. Prioritize NMR for structural integrity before assessing chirality.
Detailed Experimental Protocols
Method A: Multinuclear NMR Identification (¹H, ¹³C, ¹⁹F)
Rationale: The 2-position fluorine atom provides a built-in "spy" nucleus. Unlike standard benzylamines, the ¹³C signals for the aromatic ring will appear as doublets due to ¹³C-¹⁹F coupling (
Expected Spectral Data (CDCl₃, 400 MHz):
-
¹H NMR:
-
δ 1.41 (d, J=6.6 Hz, 3H): Methyl group doublet.
-
δ 4.35 (q, J=6.6 Hz, 1H): Benzylic methine.
-
δ 7.0-7.4 (m, 3H): Aromatic protons. Note: The proton at C3 (adjacent to F) will show complex splitting (ddd) due to H-H and H-F coupling.
-
-
¹⁹F NMR:
-
δ -110 to -120 ppm: Single signal (multiplet if proton-coupled). This confirms the presence of the fluorine and absence of isomers (e.g., 3-fluoro or 4-fluoro impurities would appear at different shifts).
-
Method B: Chiral HPLC (The "Gold Standard" for ee)
Rationale: Primary amines often tail on polysaccharide columns (OD/AD) due to basicity. Crown Ether columns (e.g., Crownpak CR(+)) are superior for primary amines as they form host-guest complexes with the ammonium ion (
Protocol:
-
Column: Crownpak CR(+) or Chirosil RCA(+) (150 x 4.0 mm, 5 µm).
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in Water / Methanol (85:15 v/v).
-
Why Acidic? The amine must be protonated (
) to bind to the crown ether.
-
-
Flow Rate: 0.5 mL/min at 25°C.
-
Detection: UV at 254 nm (utilizing the phenyl chromophore).
-
Performance: The (R)-enantiomer typically elutes second on CR(+) columns due to stronger steric fit, though this must be confirmed with a standard.
Method C: Absolute Configuration via Mosher's Analysis
Rationale: When an authentic standard of the (R)-isomer is unavailable, Mosher's method (using MTPA-Cl) determines absolute configuration by analyzing the anisotropic shielding effects in NMR.
Workflow Visualization:
Figure 2: Mosher's analysis workflow. The difference in chemical shifts (Δδ) between the (S)-MTPA and (R)-MTPA derivatives correlates to the spatial arrangement of substituents.
Protocol:
-
Derivatization: React 10 mg of the amine with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine/CDCl₃).
-
Analysis: Acquire ¹H NMR for both amides.
-
Calculation: Calculate
for the protons neighboring the chiral center (Methyl vs. Aryl).-
Interpretation: If the protons on the methyl side have a negative
and the aryl protons have a positive , the configuration is confirmed as (R) .
-
Critical Quality Attributes (CQA) Summary
| Attribute | Specification | Validation Method |
| Appearance | Colorless to pale yellow oil (free base) | Visual |
| Identification | Matches Reference Spectrum | ¹H NMR, ¹⁹F NMR |
| Chiral Purity | ≥ 98.0% ee | Chiral HPLC (Crown Ether) |
| Chemical Purity | ≥ 98.0% | HPLC (C18, Gradient) |
| Residual Solvents | < 5000 ppm (Ethanol/EtOAc) | GC-Headspace |
References
-
Chiral Separation of Primary Amines: Lee, W. et al. "Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column." ResearchGate, 2010.
-
Synthesis & Properties: "1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride." ChemScene Product Data, 2024.
-
General Resolution Methods: "Separating enantiomers." Organic Chemistry 1: An open textbook, Lumen Learning.
- Mosher's Method Application: Seco, J. M., et al. "The assignment of absolute configuration by NMR using chiral derivatizing agents." Chemical Reviews, 2004. (Standard Methodological Reference).
Safety Operating Guide
(R)-1-(4-chloro-2-fluorophenyl)ethanamine proper disposal procedures
The disposal of (R)-1-(4-chloro-2-fluorophenyl)ethanamine presents a highly specific logistical challenge. As a chiral, halogenated primary amine utilized extensively in pharmaceutical development, its waste management requires balancing the acute reactivity of the amine functional group with the severe environmental persistence of its halogenated aromatic ring.
This guide provides a causality-driven, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with stringent environmental and laboratory safety standards.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the analyte. The presence of both fluorine and chlorine substituents dictates strict downstream destruction methodologies.
Table 1: Key Properties and Hazard Classifications
| Parameter | Value / Description |
| Chemical Name | (R)-1-(4-chloro-2-fluorophenyl)ethanamine |
| CAS Number | 856758-58-2[1] |
| Molecular Formula | C8H9ClFN |
| Molecular Weight | 173.61 g/mol [1] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1] |
| Chemical Class | Halogenated Primary Amine |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, anhydrides[2] |
Causality-Driven Disposal Logic
To build a self-validating safety culture, researchers must understand why specific protocols are enforced. The disposal of this compound is governed by two primary chemical features:
-
The Amine Moiety (Reactivity): As a nucleophilic weak base, the free amine can react exothermically with acids and degrade certain metals over time. Therefore, 2 mandates that amines must not be stored in metal containers; high-density polyethylene (HDPE) or glass must be used[2].
-
The Halogenated Aromatic Ring (Environmental Persistence): The molecule contains highly stable C-F and C-Cl bonds. If combusted at low temperatures (e.g., in standard municipal waste facilities), halogenated aromatics act as precursors for highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Consequently, this waste must be segregated specifically for high-temperature industrial incineration[3].
Step-by-Step Laboratory Disposal Protocol
Phase 1: Segregation and Collection (Organic Waste)
-
Fume Hood Operation: Conduct all waste transfers inside a continuously venting chemical fume hood to mitigate the inhalation risks associated with its H335 (respiratory irritation) classification[1].
-
Container Selection: Select an amber glass or HDPE waste carboy. Causality: Amber glass prevents potential photolytic degradation of the aromatic system, while avoiding metal prevents amine-metal complexation and corrosion[2].
-
Waste Stream Designation: Deposit the chemical into a container strictly designated for "Halogenated Organic Waste."
-
Self-Validation Step: Before adding the waste, physically verify the container's log sheet. Ensure the container does not hold strong oxidizers or concentrated acids, which could trigger a violent exothermic neutralization.
Phase 2: Handling Aqueous Effluents (Post-Extraction)
If the amine is dissolved in an aqueous layer during a synthetic workup, it cannot be poured down the drain.
-
Neutralization: Slowly titrate the aqueous waste with dilute hydrochloric acid (1M HCl) while stirring, until the solution reaches a pH of 6.0–8.0. Causality: Converting the freebase amine to its hydrochloride salt drastically reduces its vapor pressure and reactivity.
-
Verification: Confirm the pH using universal indicator paper.
-
Final Disposal: Transfer the neutralized aqueous solution to an "Aqueous Halogenated Waste" container. The presence of the fluorinated/chlorinated ring strictly forbids sewer disposal, regardless of the pH[4].
Industrial Destruction Methodology (The Final Fate)
Once the segregated waste leaves your facility via a licensed transporter, it undergoes an 3 designed specifically for halogenated organics[3].
-
High-Temperature Incineration: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100 °C (2012 °F) with a gas residence time of >2 seconds[3]. Causality: These extreme thermodynamics are required to cleave the strong C-F (approx. 485 kJ/mol) and C-Cl bonds, ensuring >99.99% destruction efficiency and preventing the thermodynamic recombination into dioxins[3].
-
Acid Gas Scrubbing: The complete combustion of C8H9ClFN generates carbon dioxide, water, hydrogen chloride (HCl), and hydrogen fluoride (HF) gases. The incinerator exhaust is routed through an alkaline wet scrubber (e.g., a calcium hydroxide slurry) to neutralize these highly corrosive acid gases before atmospheric emission[3].
Emergency Spill Response Protocol
In the event of an accidental spill of the neat liquid/solid:
-
Isolation: Evacuate the immediate area and maximize localized ventilation.
-
Containment: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Combustible absorbents (like sawdust) must be strictly avoided, as the amine may react or the mixture may become a secondary fire hazard.
-
Neutralization: Carefully apply a weak acid solution (e.g., 5% acetic acid) to the absorbed mass to neutralize the free amine, thereby neutralizing its volatility.
-
Collection: Sweep the neutralized absorbent into a chemical-resistant, sealable HDPE bucket using non-sparking tools. Label as "Hazardous Spill Residue - Halogenated Amine" for standard incineration disposal.
Waste Management Workflow
Cradle-to-grave disposal workflow for halogenated amine waste, highlighting critical segregation.
References
- BLD Pharm. "856758-58-2 | (R)-1-(4-Chloro-2-fluorophenyl)
- National Research Council. "Chapter 8: Management of Waste.
- U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume 1.
Sources
- 1. 856758-58-2|(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
